Acid-PEG8-S-S-PEG8-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74O20S2/c39-37(40)1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-38(41)42/h1-36H2,(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUZECNFRDBXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74O20S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724312 | |
| Record name | 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontane-1,56-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
915.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873013-93-5 | |
| Record name | 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontane-1,56-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Acid-PEG8-S-S-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional, cleavable linker, Acid-PEG8-S-S-PEG8-acid. This molecule is of significant interest in the fields of bioconjugation and drug delivery due to its defined length, hydrophilic properties, and the presence of a bioreducible disulfide bond. This document will detail its chemical structure, physicochemical properties, and provide representative experimental protocols for its use.
Core Structure and Chemical Identity
This compound is a homobifunctional crosslinker featuring two polyethylene glycol (PEG) chains of eight ethylene glycol units each. These chains are linked together by a central disulfide bond. Each end of the molecule is terminated with a carboxylic acid group.
The systematic name for this compound is 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid.[1] The presence of the disulfide bond allows for cleavage of the linker under reducing conditions, a feature that is highly valuable for the controlled release of conjugated molecules within the intracellular environment.[2]
The structural formula can be represented as:
HOOC-(CH₂CH₂O)₈-CH₂CH₂-S-S-CH₂CH₂-(OCH₂CH₂)₈-COOH
A two-dimensional representation of the chemical structure is provided below:
Caption: 2D structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in biological systems, influencing its solubility, stability, and reactivity.
| Property | Value | Reference |
| CAS Number | 873013-93-5 | |
| Molecular Formula | C₃₈H₇₄O₂₀S₂ | [3] |
| Molecular Weight | ~915.11 g/mol | [3] |
| Appearance | White to light yellow powder or solid | [1] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, bioconjugation, and cleavage of this compound. These protocols are based on established chemical principles for similar PEGylated and disulfide-containing molecules.
Synthesis of this compound
A representative synthesis for this molecule involves the disulfide linkage of two thiol-terminated PEG8-acid molecules.
Materials:
-
Thiol-PEG8-acid[4]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stir plate and stir bar
-
Reaction vessel
-
Purification system (e.g., HPLC)
Protocol:
-
Dissolve Thiol-PEG8-acid in DMSO to create a concentrated stock solution.
-
Dilute the stock solution in PBS (pH 7.4) to the desired reaction concentration.
-
Allow the reaction to proceed at room temperature with gentle stirring for 24-48 hours. The disulfide bond will form via oxidation of the thiol groups.
-
Monitor the reaction progress using a suitable analytical technique, such as LC-MS, to observe the formation of the dimer.
-
Once the reaction is complete, purify the this compound product using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
Bioconjugation to Amine-Containing Biomolecules
The terminal carboxylic acid groups of this compound can be conjugated to primary amines (e.g., lysine residues on proteins) using carbodiimide chemistry.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Conjugation buffer (e.g., PBS or MES buffer, pH 6.0-7.5)[5]
-
Quenching buffer (e.g., Tris or glycine solution)[6]
-
Purification system (e.g., size exclusion chromatography, dialysis)
Protocol:
-
Activation of Carboxylic Acids:
-
Dissolve this compound, NHS, and EDC in the conjugation buffer. A molar ratio of 1:1.2:1.2 (Acid-PEG:NHS:EDC) is a good starting point.
-
Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.
-
-
Conjugation to Biomolecule:
-
Add the activated this compound solution to the biomolecule solution in the conjugation buffer. The molar ratio of the linker to the biomolecule will depend on the desired degree of labeling and should be optimized.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-esters.
-
-
Purification:
-
Remove the excess linker and byproducts by purifying the bioconjugate using a suitable method such as size exclusion chromatography or dialysis.
-
Caption: Workflow for bioconjugation using this compound.
Cleavage of the Disulfide Bond
The disulfide bond can be cleaved using reducing agents, which is a key feature for drug delivery applications.
Materials:
-
Purified bioconjugate
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))[2]
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Dissolve the bioconjugate in the reaction buffer.
-
Add a sufficient molar excess of the reducing agent. For DTT, a concentration of 10-50 mM is typically used, while for the more stable TCEP, 1-5 mM is often sufficient.[2]
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
The cleavage can be monitored by analytical techniques such as SDS-PAGE (under reducing conditions) or LC-MS to confirm the release of the conjugated molecule.
Caption: Signaling pathway of disulfide bond cleavage.
Applications
This compound is a versatile tool for various bioconjugation applications where a defined spacer length and cleavable linkage are desired. Key applications include:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies. The disulfide bond is designed to be stable in circulation and cleaved within the reducing environment of the target cell, releasing the drug.
-
PROTACs (Proteolysis-Targeting Chimeras): This linker can connect a target protein-binding ligand and an E3 ligase-binding ligand, with the potential for intracellular release.
-
Drug Delivery Systems: Encapsulation of drugs within nanoparticles or liposomes can be achieved with surface modification using this linker for targeted delivery and controlled release.
-
Surface Modification: Immobilization of biomolecules onto surfaces for biosensors and other diagnostic applications.
Conclusion
This compound is a well-defined, homobifunctional, and cleavable crosslinker with significant potential in the development of advanced therapeutics and diagnostics. Its hydrophilic PEG chains improve the solubility and pharmacokinetic properties of the resulting conjugates, while the central disulfide bond provides a mechanism for controlled release in a reducing environment. The experimental protocols provided in this guide offer a starting point for researchers to utilize this versatile molecule in their specific applications. As with any bioconjugation strategy, optimization of reaction conditions is crucial to achieve the desired outcome.
References
- 1. 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic Acid 873013-93-5 | TCI AMERICA [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-ヘキサデカオキサ-28,29-ジチアヘキサペンタコンタン二酸 ジ-N-スクシンイミジル エステル ≥94% (oligomer purity) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thiol-PEG8-acid, 866889-02-3 | BroadPharm [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. axispharm.com [axispharm.com]
The Core Mechanism of Disulfide Cleavage in Acid-PEG8-S-S-PEG8-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism governing the cleavage of the disulfide bond within the Acid-PEG8-S-S-PEG8-acid linker. This bifunctional, reduction-sensitive linker is a critical component in advanced drug delivery systems, enabling the targeted release of therapeutic payloads within the specific reducing environment of the cell.
Introduction: The Role of Reducible Linkers in Drug Delivery
The efficacy of many targeted therapies hinges on the ability to release a drug at its intended site of action, minimizing off-target effects. Disulfide-based linkers, such as this compound, are designed to remain stable in the extracellular environment and circulation but to be rapidly cleaved within the cell. This selectivity is achieved by exploiting the significant difference in redox potential between the oxidizing extracellular space and the highly reducing intracellular environment. The cleavage of the disulfide bond liberates the conjugated therapeutic agent, allowing it to engage its intracellular target.
The Chemical Mechanism of Disulfide Cleavage
The cleavage of a disulfide bond (R-S-S-R') is a chemical reduction process that results in the formation of two individual thiols (R-SH and R'-SH). In a biological context, this reduction is primarily mediated by the tripeptide glutathione (GSH) through a process known as thiol-disulfide exchange.[1][2][3][4]
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The thiolate anion of a glutathione molecule (GS⁻) acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in the this compound linker. This forms a transient mixed disulfide between the linker and glutathione, and releases one of the PEGylated arms as a free thiol.
-
Resolution: A second glutathione molecule then attacks the sulfur atom of the mixed disulfide that is bonded to the original linker. This second nucleophilic attack releases the other PEGylated arm as a free thiol and results in the formation of oxidized glutathione (GSSG).
This two-step process effectively cleaves the linker and liberates any molecules conjugated to the terminal acid groups. The overall reaction is driven by the high intracellular concentration of GSH.
The Central Role of Glutathione (GSH)
Glutathione is the most abundant non-protein thiol in mammalian cells and is the key player in maintaining the intracellular reducing environment.[5][6] The significant concentration gradient of GSH between the intracellular and extracellular compartments is the fundamental driver for the selective cleavage of disulfide linkers like this compound.[5][7][8]
Glutathione Concentration Gradient
The disparity in GSH levels is a critical feature exploited in the design of reduction-sensitive drug delivery systems.[8][9]
| Compartment | Typical Glutathione (GSH) Concentration | References |
| Intracellular (Cytosol) | 1 - 10 mM | [5][7][10] |
| Extracellular (Plasma) | ~ 2 µM | [5] |
| Tumor Cells (Intracellular) | Often elevated, can be >10 mM | [10][11][12] |
This several orders of magnitude difference ensures that the disulfide bond remains largely intact in the bloodstream but is efficiently cleaved upon internalization into a cell.[7]
Elevated Glutathione in the Tumor Microenvironment
Many types of cancer cells exhibit an elevated level of intracellular glutathione compared to normal cells.[10][12][13] This is often a result of increased metabolic activity and the need to counteract higher levels of oxidative stress.[13][14] This elevated GSH concentration in tumors can enhance the cleavage rate of disulfide linkers, making them particularly effective for the targeted delivery of chemotherapeutics.[7][10][15]
Kinetics of Disulfide Cleavage
The rate of disulfide bond reduction is dependent on several factors:
| Factor | Description | References |
| GSH Concentration | The rate of cleavage is directly proportional to the concentration of GSH. Higher intracellular GSH levels lead to faster cleavage. The reaction can be second-order with respect to GSH.[16] | |
| Steric Hindrance | The accessibility of the disulfide bond to GSH molecules can affect the reaction rate. Bulky substituents near the S-S bond can slow down the cleavage process.[17][18] | |
| pH | The reaction rate is pH-dependent as it relies on the thiolate anion (GS⁻) form of glutathione, which is more prevalent at higher pH values. | [19] |
| Reactivity of Thiol Agent | Different thiol-containing reducing agents exhibit different reaction rates. For instance, dithiothreitol (DTT) is generally a more potent reducing agent than glutathione in in vitro assays. The order of reactivity is often DTT > cysteine ≈ glutathione.[20] |
Experimental Protocols for Studying Disulfide Cleavage
Several established methods can be employed to quantify the cleavage of disulfide bonds and the subsequent release of a conjugated payload.
Quantification of Free Thiols (Ellman's Assay)
This colorimetric assay is a widely used method to measure the concentration of free thiol groups.
-
Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻). TNB²⁻ is a yellow-colored species with a maximum absorbance at 412 nm. The increase in absorbance is directly proportional to the concentration of free thiols.[21][22]
-
Methodology:
-
Prepare a solution of the disulfide-containing compound (e.g., this compound conjugated to a payload) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initiate the cleavage by adding a reducing agent (e.g., 10 mM GSH to mimic intracellular conditions).
-
At various time points, take aliquots of the reaction mixture.
-
Add the aliquot to a solution of DTNB in buffer.
-
Measure the absorbance at 412 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration of free thiols using a standard curve prepared with a known thiol, such as cysteine.
-
HPLC-Based Quantification
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the intact linker-drug conjugate from the cleaved components.
-
Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. The cleavage of the linker and release of the drug will result in new peaks in the chromatogram with different retention times.
-
Methodology:
-
Incubate the disulfide-linked conjugate in the presence and absence of a reducing agent (e.g., GSH or DTT).
-
At specified time intervals, quench the reaction (e.g., by acidification or rapid dilution).
-
Inject the samples into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence, depending on the payload).
-
Monitor the decrease in the peak area of the intact conjugate and the increase in the peak area(s) of the cleavage products over time.
-
Quantify the components by comparing peak areas to those of known standards.
-
Electrophoretic Analysis (SDS-PAGE)
For larger molecules conjugated via the linker (e.g., proteins or large peptides), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can visualize the cleavage.
-
Principle: SDS-PAGE separates molecules based on their molecular weight. Cleavage of a disulfide bond linking two molecules will result in the appearance of lower molecular weight bands on the gel.
-
Methodology:
-
Incubate the disulfide-linked conjugate with a reducing agent.
-
Prepare samples for electrophoresis under non-reducing conditions (i.e., without β-mercaptoethanol or DTT in the sample loading buffer). This is crucial to observe the cleavage that occurred during the initial incubation.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein bands.
-
Compare the band patterns of the samples incubated with and without the reducing agent. The appearance of lower molecular weight bands indicates cleavage.[23]
-
Visualizing the Process: From Circulation to Payload Release
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
Caption: Logical workflow of a disulfide-linked conjugate.
Caption: Two-step mechanism of disulfide cleavage by GSH.
Caption: Experimental workflow for HPLC-based cleavage analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nano-Drug Design Based on the Physiological Properties of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione-responsive nano-vehicles as a promising platform for targeted intracellular drug and gene delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Glutathione responsive polymers and their application in drug delivery systems - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Glutathione-responsive and -exhausting metal nanomedicines for robust synergistic cancer therapy [frontiersin.org]
- 11. Intracellular glutathione content of urothelial cancer in correlation to chemotherapy response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutathione Levels in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rem.bioscientifica.com [rem.bioscientifica.com]
- 15. researchgate.net [researchgate.net]
- 16. Catalysis of thiol/disulfide exchange: single-turnover reduction of protein disulfide-isomerase by glutathione and catalysis of peptide disulfide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hindered disulfide bonds to regulate release rate of model drug from mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gbiosciences.com [gbiosciences.com]
- 23. books.rsc.org [books.rsc.org]
The Architect's Guide to Precision Strikes: A Technical Deep Dive into Redox-Responsive Linkers for Drug Delivery
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the intricate world of redox-responsive linkers, critical components in the design of next-generation targeted drug delivery systems. As the demand for therapies with enhanced efficacy and minimized off-target effects escalates, understanding the nuances of these intelligent molecular triggers is paramount. This document provides a core understanding of the various redox-responsive moieties, their mechanisms of action, quantitative performance data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
The Core Principle: Exploiting the Tumor's Redox Imbalance
The tumor microenvironment presents a unique biochemical landscape, distinct from that of healthy tissues. A key differentiator is the redox potential. The intracellular environment of cancer cells is highly reducing, with glutathione (GSH) concentrations reaching millimolar levels (2-10 mM), whereas the extracellular space and blood plasma are comparatively oxidizing, with GSH levels in the micromolar range (2-20 µM).[1] Conversely, many cancer cells exhibit elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), creating a state of oxidative stress.[2] This stark redox differential provides a precise trigger for the cleavage of appropriately designed chemical linkers, enabling the selective release of therapeutic payloads within the target cells.
A Comparative Analysis of Redox-Responsive Linkers
The choice of a redox-responsive linker is a critical determinant of a drug delivery system's stability, drug release kinetics, and overall therapeutic index. The most prominent classes of these linkers are disulfide, diselenide, and ROS-responsive moieties.
Disulfide Linkers: The Gold Standard
Disulfide bonds (–S–S–) are the most extensively studied and utilized redox-responsive linkers in drug delivery.[1][3] Their stability in the oxidizing environment of the bloodstream and their susceptibility to cleavage by the high intracellular concentrations of GSH make them ideal candidates for targeted therapies, particularly in the realm of antibody-drug conjugates (ADCs).[4][5]
The cleavage mechanism involves a thiol-disulfide exchange reaction with intracellular GSH, leading to the reduction of the disulfide bond and the release of the conjugated drug.[6] The stability and cleavage kinetics of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond. For instance, the presence of adjacent alkyl groups can enhance serum stability but may hinder the rate of intracellular drug release.[4]
Diselenide Linkers: A More Sensitive Alternative
Diselenide bonds (–Se–Se–) have emerged as a promising alternative to disulfide linkers, exhibiting higher sensitivity to both reducing and oxidizing conditions.[7][8] The lower bond energy of the Se–Se bond (172 kJ/mol) compared to the S–S bond (268 kJ/mol) makes it more susceptible to cleavage.[7] This heightened sensitivity can translate to more rapid drug release within the target cell. Furthermore, diselenide bonds can be cleaved by both GSH and ROS, offering a dual-responsive release mechanism.[7][9]
ROS-Responsive Linkers: Targeting Oxidative Stress
The elevated levels of ROS in some tumor microenvironments provide another avenue for targeted drug release. ROS-responsive linkers are designed to be cleaved in the presence of species like H₂O₂.
-
Boronic Acid-Based Linkers: Arylboronic acids and their esters can be oxidized by H₂O₂, leading to the cleavage of a C–B bond and subsequent release of the payload.[10] This strategy offers a distinct advantage in targeting tumors characterized by high oxidative stress.
-
Thioketal Linkers: These linkers are stable under normal physiological conditions but are readily cleaved by ROS into ketone and thiol byproducts, triggering drug release.[11]
Quantitative Comparison of Linker Performance
To facilitate the selection of the most appropriate linker for a given application, the following tables summarize key quantitative data on their performance characteristics.
| Linker Type | Stimulus | Concentration for Cleavage | Cleavage Rate/Drug Release | Plasma Stability | Reference |
| Disulfide | GSH | 1-10 mM | Can be tuned by steric hindrance | Generally high, but can be susceptible to thiol exchange | [4] |
| DTT | 10-50 µM | Faster than with GSH | - | [4] | |
| Diselenide | GSH | 1-10 mM | Generally faster than disulfide | Lower than disulfide | [7][9] |
| H₂O₂ | 100 µM - 1 mM | Efficient cleavage | Susceptible to oxidation | [7] | |
| Boronic Ester | H₂O₂ | 100 µM - 1 mM | Rapid release | Generally stable | [12] |
| Thioketal | ROS (e.g., ¹O₂) | Variable | Efficient cleavage upon ROS generation | Stable in the absence of ROS | [11] |
Table 1: Comparative Cleavage Conditions and Stability of Redox-Responsive Linkers.
| Drug Delivery System | Linker Type | Drug | In Vitro Release (Stimulus) | Time (h) | Cumulative Release (%) | Reference |
| Doxorubicin Micelles | Disulfide | Doxorubicin | 10 mM GSH | 48 | ~60 | [7] |
| Doxorubicin Micelles | Diselenide | Doxorubicin | 10 mM GSH | 48 | >60 | [7] |
| Doxorubicin Micelles | Diselenide | Doxorubicin | 100 mM H₂O₂ | 48 | ~70 | [7] |
| Paclitaxel Prodrug | Disulfide | Paclitaxel | 5 mg/mL GSH | 120 | 72.1 | [13] |
| Gemcitabine Micelles | Disulfide | Gemcitabine | 10 mM GSH | 24 | ~93.1 | [14] |
Table 2: Representative In Vitro Drug Release Data from Redox-Responsive Systems.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of redox-responsive drug delivery systems.
Synthesis of a Disulfide-Containing Linker and Conjugation to a Drug
This protocol outlines a general procedure for synthesizing a drug-linker conjugate featuring a disulfide bond.
-
Synthesis of the Linker:
-
React a thiol-containing molecule (e.g., cystamine) with a heterobifunctional crosslinker containing a reactive group for drug conjugation (e.g., an N-hydroxysuccinimide ester) in an appropriate organic solvent.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purify the resulting disulfide-containing linker by column chromatography.
-
-
Drug Conjugation:
-
Dissolve the purified linker and the drug (containing a complementary functional group, e.g., an amine) in a suitable solvent.
-
Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)) if forming an amide bond.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the final drug-linker conjugate using high-performance liquid chromatography (HPLC).
-
Characterize the conjugate by NMR, MS, and FT-IR spectroscopy.[13]
-
Preparation of Redox-Responsive Nanoparticles
This protocol describes the formulation of self-assembled nanoparticles from an amphiphilic polymer containing a redox-responsive linker.
-
Polymer Synthesis: Synthesize an amphiphilic block copolymer where the hydrophobic and hydrophilic blocks are connected via a redox-responsive linker (e.g., disulfide or diselenide).
-
Nanoparticle Formulation:
-
Dissolve the amphiphilic polymer in a water-miscible organic solvent (e.g., dimethylformamide or tetrahydrofuran).
-
Add this solution dropwise to a vigorously stirring aqueous solution.
-
The polymer will self-assemble into micelles or nanoparticles.
-
Remove the organic solvent by dialysis against water.
-
-
Drug Loading:
-
For hydrophobic drugs, dissolve the drug along with the polymer in the organic solvent before the nanoprecipitation step.
-
Determine the drug loading content and encapsulation efficiency by dissolving a known amount of lyophilized nanoparticles in an organic solvent, and quantifying the drug concentration using UV-Vis spectroscopy or HPLC.
-
In Vitro Drug Release Study
This protocol details a common method for evaluating the redox-responsive release of a drug from a nanocarrier.
-
Preparation:
-
Prepare a solution of the drug-loaded nanoparticles in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Divide the solution into two groups: one with a reducing agent (e.g., 10 mM GSH) and a control group without.
-
-
Dialysis:
-
Place a known volume of each nanoparticle solution into a dialysis bag with a molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Immerse the dialysis bags in a larger volume of the corresponding buffer (with or without the reducing agent) at 37°C with gentle stirring.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).[14][15]
-
Calculate the cumulative drug release as a percentage of the total drug loaded in the nanoparticles.
-
Visualizing the Pathways and Processes
Diagrammatic representations are essential for conceptualizing the complex biological and experimental workflows involved in redox-responsive drug delivery.
Figure 1: Cellular Signaling Pathway for Redox-Responsive Drug Release.
Figure 2: Experimental Workflow for Developing Redox-Responsive Drug Delivery Systems.
Conclusion and Future Perspectives
Redox-responsive linkers are at the forefront of innovations in targeted drug delivery. The ability to exploit the unique redox signature of the tumor microenvironment offers a powerful strategy to enhance therapeutic efficacy while minimizing systemic toxicity. Disulfide and diselenide linkers have demonstrated significant promise, with a growing interest in ROS-responsive moieties for specific cancer subtypes.
Future research will likely focus on the development of multi-responsive systems that can be triggered by a combination of stimuli, such as redox potential and pH, for even greater targeting specificity. Furthermore, the design of linkers with finely tunable cleavage kinetics will enable the optimization of drug release profiles for different therapeutic agents and disease states. As our understanding of the complex interplay of redox signaling in cancer progresses, so too will our ability to design more intelligent and effective drug delivery systems.
References
- 1. d-nb.info [d-nb.info]
- 2. Recent advances in redox-responsive nanoparticles for combined cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROS‐responsive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Glutathione-Responsive Paclitaxel Prodrug Based on Endogenous Molecule of L-Glutathione Oxidized for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation, characterization, and biodistribution of glutathione PEGylated nanoliposomal doxorubicin for brain drug delivery with a post-insertion approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional Crosslinkers with Acid Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional crosslinkers are indispensable tools in modern biochemistry, proteomics, and drug development. These reagents possess two distinct reactive moieties, enabling the covalent linkage of two different functional groups on biomolecules. This guide focuses on a specific and versatile class of these linkers: those that incorporate a carboxylic acid group or its activated ester form. The presence of this acidic functionality provides unique advantages, including the potential for water solubility, a site for further chemical modification, and the ability to interact with specific biological environments.
This technical guide provides a comprehensive overview of heterobifunctional crosslinkers featuring acid groups. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize these powerful reagents in their work. We will delve into their core chemistry, applications, and provide detailed experimental workflows, quantitative data, and visualizations to facilitate a deeper understanding of their utility.
Core Concepts: Chemistry of Acid-Containing Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers with an acid group typically feature a spacer arm separating two different reactive ends. One end is often an amine-reactive N-hydroxysuccinimide (NHS) ester, which is derived from a carboxylic acid, while the other end targets a different functional group, most commonly a sulfhydryl group via a maleimide moiety. The inherent carboxylic acid within the NHS ester structure is fundamental to its reactivity. Additionally, some crosslinkers possess a terminal carboxylic acid group, offering a handle for subsequent conjugation reactions.
The general reaction scheme involves a two-step process:
-
Activation of the first molecule: The more labile reactive group of the crosslinker (often the NHS ester) is reacted with the first biomolecule (e.g., a protein with accessible primary amines).
-
Conjugation to the second molecule: After removing the excess unreacted crosslinker, the modified first biomolecule, now bearing the second reactive group of the crosslinker (e.g., a maleimide), is introduced to the second biomolecule containing the complementary functional group (e.g., a free sulfhydryl).
A key feature of some of these crosslinkers is the inclusion of a sulfonate group on the succinimide ring (e.g., Sulfo-SMCC), which dramatically increases water solubility and allows for reactions to be performed in aqueous buffers without the need for organic solvents that can denature proteins.[1]
Quantitative Data of Common Heterobifunctional Crosslinkers with Acid Groups
The selection of an appropriate crosslinker is critical for successful bioconjugation and is dictated by factors such as the required distance between the conjugated molecules, the solubility of the reagent, and the desired reactivity. The following tables summarize the key quantitative properties of several common heterobifunctional crosslinkers that either contain a carboxylic acid derivative or are used in conjunction with carboxyl-activating chemistry.
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Solubility |
| SMCC | NHS ester, Maleimide | 8.3 | 334.32 | Insoluble in water; Soluble in DMSO, DMF |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | 436.37 | Water-soluble (~10 mM) |
| SM(PEG)₂ | NHS ester, Maleimide | 17.6 | 525.5 | Soluble in organic solvents; limited water solubility |
| SM(PEG)₄ | NHS ester, Maleimide | 24.9 | 613.6 | Soluble in organic solvents; limited water solubility |
| SM(PEG)₆ | NHS ester, Maleimide | 32.2 | 701.7 | Soluble in organic solvents; increased water solubility |
| SM(PEG)₈ | NHS ester, Maleimide | 39.5 | 789.8 | Soluble in organic solvents; increased water solubility |
| SM(PEG)₁₂ | NHS ester, Maleimide | 54.1 | 966.0 | Water-soluble |
| SM(PEG)₂₄ | NHS ester, Maleimide | 95.2 | 1394.55 | Water-soluble |
| NHS-PEG₄-Acid | NHS ester, Carboxylic Acid | 17.6 | 405.38 | Soluble in organic solvents; limited water solubility |
| Maleimide-PEG₄-Acid | Maleimide, Carboxylic Acid | 17.6 | 357.34 | Soluble in organic solvents; limited water solubility |
| Crosslinker Chemistry | Reactive Groups Targeted | Key Reagents | Characteristics |
| EDC/NHS Chemistry | Carboxyls, Primary Amines | EDC, NHS or Sulfo-NHS | "Zero-length" crosslinking; activates carboxyl groups to react with primary amines. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing heterobifunctional crosslinkers with acid groups.
Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing sulfhydryl groups (Protein-SH).
Materials:
-
Protein-NH₂ in amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)
-
Protein-SH in a suitable buffer (e.g., PBS, pH 6.5-7.0)
-
Sulfo-SMCC
-
Anhydrous DMSO or DMF (if using SMCC)
-
Desalting columns
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 10 mM L-cysteine)
Procedure:
-
Preparation of Sulfo-SMCC: Immediately before use, dissolve Sulfo-SMCC in water to a concentration of 10 mg/mL.[2]
-
Activation of Protein-NH₂:
-
Removal of Excess Crosslinker:
-
Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.2).[3]
-
-
Conjugation to Protein-SH:
-
If necessary, reduce disulfide bonds in Protein-SH to generate free sulfhydryls using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Immediately add the desalted, maleimide-activated Protein-NH₂ to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the desired conjugate.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide groups, add a final concentration of 1 mM L-cysteine and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins and quenching reagents.
-
Protocol 2: Antibody-Drug Conjugation (ADC) using SMCC
This protocol outlines the preparation of an ADC by conjugating a thiol-containing drug to a monoclonal antibody.
Materials:
-
Monoclonal antibody (1-10 mg/mL) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)[5]
-
SMCC
-
Anhydrous DMSO
-
Thiol-containing cytotoxic drug
-
Desalting columns
-
L-cysteine or N-acetylcysteine for quenching
Procedure:
-
Antibody Modification with SMCC:
-
Prepare a fresh 10 mM stock solution of SMCC in anhydrous DMSO.
-
Add a 5- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[5]
-
Incubate for 1-2 hours at room temperature with gentle stirring.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5).
-
-
Conjugation with Thiol-Containing Drug:
-
Immediately add the thiol-containing drug to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over the available maleimide groups is recommended.[5]
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching the Reaction:
-
Add L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM to quench unreacted maleimide groups. Incubate for an additional 15-30 minutes.[5]
-
-
Purification of the ADC:
-
Purify the ADC to remove unreacted drug and protein aggregates using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Collect and pool the fractions corresponding to the monomeric ADC.[5]
-
Protocol 3: Immobilization of a Peptide to a Carboxylated Surface using EDC/Sulfo-NHS
This protocol describes the covalent immobilization of an amine-containing peptide to a surface with carboxyl groups.
Materials:
-
Carboxylated surface (e.g., sensor chip, beads)
-
Amine-containing peptide
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Surface Preparation:
-
Wash the carboxylated surface with the activation buffer.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in activation buffer (e.g., 0.4 M EDC and 0.1 M Sulfo-NHS).
-
Mix the EDC and Sulfo-NHS solutions and immediately add to the carboxylated surface.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Remove excess EDC and Sulfo-NHS by washing the surface 2-3 times with coupling buffer.
-
-
Peptide Immobilization:
-
Dissolve the amine-containing peptide in the coupling buffer at the desired concentration.
-
Add the peptide solution to the activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching Unreacted Sites:
-
Remove the peptide solution and add the quenching solution to block any remaining active NHS-ester sites.
-
Incubate for 15-30 minutes at room temperature.
-
-
Final Washing:
-
Wash the surface thoroughly with the washing buffer to remove non-covalently bound peptide and quenching reagents.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Crosslinking is a powerful technique to study protein-protein interactions within signaling pathways. By covalently linking interacting partners, transient interactions can be captured and identified. The following diagrams illustrate two key signaling pathways where heterobifunctional crosslinkers can be employed to elucidate protein complex formation.
Caption: A simplified diagram of the TNF receptor 1 (TNFR1) signaling pathway leading to NF-κB activation.
Caption: A simplified diagram of the EGFR signaling pathway via the MAPK/ERK cascade.
Experimental Workflow Diagram
Crosslinking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions on a large scale. The following diagram illustrates a general workflow for an XL-MS experiment.
Caption: A general experimental workflow for identifying protein-protein interactions using XL-MS.
Conclusion
Heterobifunctional crosslinkers containing acid groups are versatile and powerful reagents for a wide range of applications in research and drug development. Their unique chemical properties, particularly the ability to introduce water solubility and provide a handle for further modifications, make them highly valuable. By understanding the core chemical principles, leveraging the quantitative data on their physical properties, and meticulously following optimized experimental protocols, researchers can successfully employ these crosslinkers to create novel bioconjugates, elucidate complex biological pathways, and develop next-generation therapeutics. This guide provides a solid foundation for the effective application of these essential tools in the ever-evolving landscape of life sciences.
References
Stability of Disulfide Linkers at Physiological pH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disulfide linkers are a cornerstone in the design of advanced bioconjugates, particularly antibody-drug conjugates (ADCs), offering a selectively cleavable bond that is stable in systemic circulation but labile within the reducing environment of target cells. This guide provides a comprehensive technical overview of the factors governing the stability of disulfide linkers at physiological pH, methods for its assessment, and the underlying chemical principles.
The Chemistry of Disulfide Bonds and their Physiological Environment
Disulfide bonds are covalent linkages formed from the oxidation of two thiol groups.[1][2] The stability of these bonds is highly dependent on the local redox environment. At physiological pH (~7.4), the extracellular environment, such as blood plasma, is relatively oxidizing, which helps maintain the integrity of disulfide linkers.[3][4] In stark contrast, the intracellular environment is highly reducing due to a significant concentration gradient of glutathione (GSH), a tripeptide thiol.[1][2][5]
The concentration of GSH is approximately 1-10 mM in the cytosol, whereas in the blood, the concentration of the most abundant reactive thiol, cysteine, is only around 8-11 µM.[6][7] This dramatic difference in reducing potential is the fundamental principle behind the use of disulfide linkers in targeted drug delivery.[4][7] The cleavage of a disulfide bond by a thiol, such as GSH, occurs via a thiol-disulfide exchange reaction, a type of SN2 reaction where a thiolate anion acts as the nucleophile.[1][8]
Quantitative Analysis of Disulfide Linker Stability
The stability of disulfide linkers is a critical parameter influencing the efficacy and safety of bioconjugates. Premature cleavage in circulation can lead to off-target toxicity, while insufficient cleavage at the target site can diminish therapeutic efficacy.[6] The stability is often quantified by the half-life (t½) of the conjugate in plasma or in the presence of reducing agents.
Impact of Steric Hindrance on Stability
Introducing steric hindrance around the disulfide bond is a common strategy to enhance its stability in plasma.[9][10][11] Bulky substituents adjacent to the disulfide linkage can shield it from nucleophilic attack by circulating thiols, thereby prolonging the conjugate's half-life.
| Linker Type | Steric Hindrance | In Vitro Stability (DTT Reduction) | In Vivo Plasma Stability (Mice) | Reference |
| huC242-SPP-DM1 | None | Least Stable | Least Stable | [9] |
| huC242-SPDB-DM4 | Two methyl groups on the maytansinoid side | Intermediate Stability | Intermediate Stability | [9] |
| Hindered Linker | Two methyl groups on both sides of the disulfide | More Stable | More Stable | [11] |
| Cyclobutyl Hindered | Cyclobutyl group | Optimal Stability | Efficacious | [10] |
| Cyclopropyl Hindered | Cyclopropyl group | Optimal Stability | Not Efficacious | [10] |
Table 1: Comparison of the stability of disulfide-linked antibody-maytansinoid conjugates with varying steric hindrance. Increased steric hindrance generally correlates with increased stability.
Glutathione-Mediated Cleavage Kinetics
Experimental Protocols for Stability Assessment
A variety of in vitro and in vivo methods are employed to evaluate the stability of disulfide linkers. These assays are essential for selecting optimal linker chemistries during drug development.
In Vitro Plasma Stability Assay
This assay determines the stability of a bioconjugate in plasma from different species.
Objective: To measure the rate of drug deconjugation from an ADC in plasma.[8][12]
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[8]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[12]
-
Sample Processing: Stop the reaction by adding an excess of a thiol-reactive agent like N-ethylmaleimide (NEM) to cap any free thiols and prevent further disulfide exchange.
-
Analysis: Quantify the amount of intact ADC, total antibody, and released payload using techniques such as:
Dithiothreitol (DTT) Reduction Assay
This assay provides a rapid in vitro assessment of the relative stability of disulfide bonds to reduction.
Objective: To compare the susceptibility of different disulfide linkers to a strong reducing agent.
Methodology:
-
Preparation: Prepare solutions of the disulfide-linked conjugates in a suitable buffer (e.g., PBS, pH 7.4).
-
Reduction: Add DTT to a final concentration of 5-10 mM.[15]
-
Incubation: Incubate the mixture for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).[15]
-
Quenching: Stop the reaction by adding a thiol-alkylating agent (e.g., iodoacetamide) to a final concentration of 15-20 mM.[15]
-
Analysis: Analyze the samples by a suitable method, such as RP-HPLC or LC-MS, to quantify the amount of cleaved and intact conjugate.
Intracellular Cleavage Assay
This assay assesses the release of the payload within the target cells.
Objective: To measure the rate and extent of disulfide linker cleavage in a cellular environment.
Methodology:
-
Cell Culture: Culture target cells that express the relevant antigen for the ADC.
-
Incubation: Treat the cells with the ADC at a specific concentration for various time points.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Sample Preparation: Process the cell lysate to separate the payload from other cellular components, often involving protein precipitation and/or solid-phase extraction.
-
Quantification: Quantify the amount of released payload using a sensitive analytical method like LC-MS/MS.[16]
Visualizing Key Processes and Workflows
Graphical representations can aid in understanding the complex mechanisms and experimental procedures involved in the study of disulfide linker stability.
Caption: Mechanism of disulfide linker cleavage in an ADC.
Caption: Experimental workflow for an in vitro plasma stability assay.
Conclusion
The stability of disulfide linkers at physiological pH is a finely tuned characteristic that is paramount to the success of targeted therapies like ADCs. A thorough understanding of the chemical principles of thiol-disulfide exchange, the influence of the physiological redox environment, and the impact of structural modifications such as steric hindrance is essential for the rational design of effective and safe bioconjugates. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of disulfide linker stability, enabling researchers to select and optimize linkers for clinical development.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. benchchem.com [benchchem.com]
- 16. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Bioconjugation: A Technical Guide to Terminal Carboxylic Acid Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Carboxylic Acids in Bioconjugation
In the intricate world of bioconjugation, the covalent linking of biomolecules to other molecules, terminal carboxylic acid groups (-COOH) serve as a cornerstone functional group. Their prevalence in biomolecules, found at the C-terminus of proteins and within the side chains of aspartic and glutamic acid residues, makes them a readily available and versatile target for modification. This guide provides an in-depth exploration of the function and utilization of terminal carboxylic acids in bioconjugation, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the core chemical principles, provide detailed experimental protocols, present quantitative data for reaction optimization, and offer troubleshooting guidance to ensure successful conjugation strategies.
Core Chemistry: Activating the Carboxyl Group for Amide Bond Formation
The primary strategy for leveraging carboxylic acids in bioconjugation revolves around their activation to facilitate the formation of a stable amide bond with a primary amine (-NH2). The most prevalent and well-established method utilizes a carbodiimide crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The Role of EDC and NHS:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This water-soluble carbodiimide is the primary activating agent. It reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS: To enhance the efficiency and stability of the reaction, NHS or Sulfo-NHS is introduced. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1] This semi-stable intermediate is less prone to hydrolysis and can react efficiently with primary amines to form a stable amide bond. The use of Sulfo-NHS is preferred for reactions in aqueous buffers as it increases the water solubility of the activated molecule.
The overall reaction is a "zero-length" crosslinking process, meaning no part of the EDC or NHS molecule is incorporated into the final bond between the two conjugated molecules.
Quantitative Data for Reaction Optimization
Successful bioconjugation hinges on the careful optimization of reaction parameters. The following tables provide quantitative data to guide this process.
Table 1: pH Optimization for EDC/NHS Coupling Reactions
| Step | Optimal pH Range | Recommended Buffers | Rationale |
| Carboxylic Acid Activation | 4.5 - 6.0 | MES (2-(N-morpholino)ethanesulfonic acid) | This acidic environment is most efficient for the EDC-mediated activation of carboxyl groups.[2][3] |
| Amine Coupling | 7.0 - 8.5 | PBS (Phosphate-Buffered Saline), Borate Buffer | A neutral to slightly basic pH is required for the primary amine to be in its deprotonated, nucleophilic state for efficient reaction with the NHS ester.[2][3] |
Table 2: Half-life of NHS Esters in Aqueous Solution
The stability of the amine-reactive NHS ester is highly dependent on the pH of the solution. Higher pH leads to faster hydrolysis, which competes with the desired amidation reaction.
| pH | Temperature (°C) | Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
(Data sourced from multiple references)[4]
Table 3: Recommended Molar Ratios for EDC/NHS Coupling
The molar ratio of the coupling reagents to the carboxyl-containing molecule is a critical factor in achieving high conjugation efficiency.
| Reagent | Recommended Molar Excess (relative to -COOH) | Notes |
| EDC | 2-10 fold | A sufficient excess is needed to drive the activation reaction. However, very high concentrations can sometimes lead to protein precipitation.[2] |
| NHS/Sulfo-NHS | 2-5 fold | A higher molar ratio of NHS to EDC is often used to improve the stability of the active intermediate and increase the overall yield. |
| Amine-containing molecule | 1-20 fold | The optimal ratio depends on the specific molecules being conjugated and the desired degree of labeling. |
Visualizing the Process: Signaling Pathways and Workflows
To further elucidate the chemical processes and experimental steps, the following diagrams are provided.
Caption: The two-step reaction mechanism of EDC/NHS coupling for amide bond formation.
Caption: A typical experimental workflow for a two-step EDC/NHS bioconjugation reaction.
Experimental Protocols
The following are detailed methodologies for common bioconjugation experiments involving terminal carboxylic acids.
Protocol 1: Covalent Coupling of a Protein to a Carboxylated Surface (e.g., Microplate)
This protocol describes the immobilization of a protein onto a carboxylated surface, a common procedure in the development of immunoassays and biosensors.
Materials:
-
Carboxylated microplate
-
Protein to be immobilized (e.g., antibody)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
Procedure:
-
Prepare Reagents:
-
Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening to prevent condensation.
-
Prepare fresh solutions of EDC (e.g., 40 mg/mL) and Sulfo-NHS (e.g., 60 mg/mL) in Activation Buffer immediately before use. These reagents are moisture-sensitive.
-
-
Activate Carboxylated Surface:
-
Wash the wells of the carboxylated microplate three times with Activation Buffer.
-
Add 100 µL of a freshly prepared solution containing EDC (final concentration ~2 mM) and Sulfo-NHS (final concentration ~5 mM) in Activation Buffer to each well.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Wash Activated Surface:
-
Aspirate the activation solution and wash the wells three times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.
-
-
Couple the Protein:
-
Immediately add 100 µL of the protein solution (e.g., 10-100 µg/mL in Coupling Buffer) to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quench Unreacted Sites:
-
Aspirate the protein solution.
-
Add 150 µL of Quenching Buffer to each well and incubate for 30 minutes at room temperature to block any remaining active sites.
-
-
Block Non-specific Binding Sites:
-
Aspirate the Quenching Buffer and wash the wells three times with PBST.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Final Wash and Storage:
-
Aspirate the Blocking Buffer and wash the wells three to five times with PBST.
-
The plate is now ready for use or can be dried and stored with a desiccant at 4°C.
-
Protocol 2: Conjugation of a Small Molecule (Hapten) to a Carrier Protein
This protocol is commonly used to generate immunogens for antibody production, where a small molecule with a carboxylic acid is conjugated to a larger carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).
Materials:
-
Carrier protein (e.g., BSA, KLH)
-
Small molecule (hapten) with a terminal carboxylic acid
-
Conjugation Buffer: 0.1 M MES, pH 4.7
-
EDC
-
NHS
-
Dialysis or desalting column
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reactants:
-
Dissolve the carrier protein in Conjugation Buffer to a concentration of 5-10 mg/mL.
-
Dissolve the hapten in a minimal amount of an organic solvent (e.g., DMSO or DMF) if it is not water-soluble, and then dilute it in Conjugation Buffer. The final concentration of the organic solvent should be less than 10%.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Conjugation Buffer.
-
-
One-Step Conjugation:
-
Combine the carrier protein and the hapten in a reaction tube. A typical molar ratio of hapten to protein is 20:1 to 50:1.
-
Add the EDC solution to the protein-hapten mixture. A 10-fold molar excess of EDC over the amount of hapten is a good starting point.
-
Add the NHS solution to the reaction mixture. A molar ratio of NHS to EDC of 1:2 is often used.
-
React for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove the unreacted hapten and coupling reagents by dialysis against PBS, pH 7.4 (with several buffer changes over 24-48 hours) or by using a desalting column equilibrated with PBS.
-
-
Characterization and Storage:
-
Determine the protein concentration (e.g., by BCA or Bradford assay) and the degree of labeling (e.g., by UV-Vis spectroscopy if the hapten has a unique absorbance, or by mass spectrometry).
-
Store the conjugate at 4°C or frozen at -20°C or -80°C.
-
Troubleshooting Common Issues in Carboxylic Acid Bioconjugation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | Inactive EDC or NHS/Sulfo-NHS. | Use fresh, high-quality reagents. Store desiccated at -20°C and warm to room temperature before opening.[2] |
| Incorrect pH of buffers. | Verify the pH of the Activation and Coupling Buffers. Use non-amine, non-carboxylate buffers like MES and PBS.[2][3] | |
| Hydrolysis of the active intermediate. | Perform the reaction steps promptly. For two-step protocols, add the amine-containing molecule immediately after washing the activated surface. | |
| Competing nucleophiles in the sample. | Ensure the sample is free from other primary amines (e.g., Tris, glycine) that can compete with the target molecule. | |
| Protein Precipitation | High concentration of EDC. | Reduce the molar excess of EDC. |
| Protein instability at the reaction pH. | Ensure the protein is soluble and stable in the chosen buffers. Consider a one-step protocol at a compromise pH if necessary. | |
| Aggregation upon conjugation. | Optimize the degree of labeling by adjusting the molar ratio of the molecule being conjugated. | |
| High Non-specific Binding | Incomplete quenching or blocking. | Ensure thorough quenching of unreacted sites and effective blocking of the surface with an appropriate blocking agent (e.g., BSA, casein). |
| Inadequate washing. | Increase the number and duration of wash steps. Include a mild detergent like Tween-20 in the wash buffer. |
Characterization of the Bioconjugate
Following conjugation, it is essential to characterize the product to confirm successful coupling and determine key parameters.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, to estimate the degree of labeling.
-
Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming the covalent linkage and allowing for the determination of the number of molecules attached per protein (drug-to-antibody ratio, DAR, in the case of ADCs).[4]
-
High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC) can be used to assess for aggregation, while reverse-phase (RP-HPLC) and hydrophobic interaction chromatography (HIC) can be used to separate and quantify different conjugated species.[4][5]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can visualize the increase in molecular weight of the protein after conjugation.
-
Functional Assays: It is crucial to perform functional assays (e.g., ELISA for antibodies, enzyme activity assays) to ensure that the biological activity of the protein has been retained after conjugation.[6]
Conclusion
Terminal carboxylic acid groups are indispensable functional targets in the field of bioconjugation. The well-established EDC/NHS chemistry provides a robust and versatile method for creating stable amide bonds, enabling the development of a wide array of bioconjugates for research, diagnostic, and therapeutic applications. By understanding the core chemistry, optimizing reaction conditions based on quantitative data, following detailed protocols, and performing thorough characterization, researchers can successfully harness the power of carboxylic acid chemistry to advance their scientific endeavors.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
Methodological & Application
Application Notes and Protocols for Activating Acid-PEG8-S-S-PEG8-acid with EDC/NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the activation of the bifunctional, disulfide-containing linker, Acid-PEG8-S-S-PEG8-acid, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This procedure is a critical first step in bioconjugation, enabling the covalent attachment of this crosslinker to amine-containing molecules such as proteins, peptides, antibodies, and small molecule drugs. The resulting activated NHS ester is a semi-stable intermediate that readily reacts with primary amines to form a stable amide bond.[1] The inclusion of a disulfide bond within the polyethylene glycol (PEG) spacer allows for the creation of conjugates that can be cleaved under reducing conditions, a valuable feature for drug delivery systems.
The EDC/NHS chemistry proceeds in two main steps. First, EDC activates the carboxylic acid groups of the PEG linker to form a highly reactive O-acylisourea intermediate.[1] To improve the efficiency and stability of this intermediate in aqueous solutions, NHS is added to convert it into a more stable NHS ester.[1] This two-step, one-pot reaction is a robust and versatile method for creating customized bioconjugates.[1]
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[2]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[3][4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][4]
-
Amine-containing molecule (e.g., protein, peptide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, 1 M Glycine, or 1 M hydroxylamine
-
Desalting columns or dialysis equipment
Quantitative Data Summary
The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, and reaction time. The following tables summarize typical molar ratios and reaction conditions.
Table 1: Recommended Molar Ratios for Activation Reaction
| Reagent | Molar Ratio (relative to this compound) | Common Starting Point | Reference |
| EDC | 2 - 10 fold molar excess | 4-fold excess | [1][5] |
| NHS/Sulfo-NHS | 1.2 - 2.5 fold molar excess over EDC | 2-fold excess over EDC | [1][5] |
Table 2: Recommended pH and Time for Reaction Steps
| Reaction Step | pH Range | Optimal pH | Duration | Temperature | Reference |
| Activation | 4.5 - 7.2 | 5.0 - 6.0 | 15 - 30 minutes | Room Temperature | [2][3][4][5] |
| Conjugation | 7.0 - 8.5 | 7.2 - 7.5 | 2 hours - Overnight | Room Temperature or 4°C | [3][4][5] |
Experimental Protocols
This protocol describes a two-step aqueous method for activating this compound and conjugating it to an amine-containing molecule.
Step 1: Activation of this compound
-
Reagent Preparation:
-
Equilibrate the this compound, EDC, and NHS vials to room temperature before opening to prevent moisture condensation.[2][5]
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).[3][4]
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer (0.1 M MES, pH 6.0). For example, prepare 10 mg/mL solutions. EDC solutions are not stable and must be used promptly.[5]
-
-
Activation Reaction:
-
In a reaction tube, add the desired amount of this compound stock solution.
-
Add the appropriate volume of EDC stock solution to achieve the desired molar excess (e.g., 4-fold molar excess).
-
Immediately add the appropriate volume of NHS stock solution to achieve the desired molar excess (e.g., 2-fold molar excess over EDC).
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[1][3][4]
-
Step 2: Conjugation to Amine-Containing Molecule
-
pH Adjustment:
-
Following the activation step, it is recommended to either remove the excess activation reagents or adjust the pH for the conjugation reaction.
-
Option A (Recommended): Remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step prevents unwanted side reactions with the target molecule.
-
Option B: If a desalting step is not performed, raise the pH of the activated linker solution to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer.[3][4][5]
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to your amine-containing molecule, which should be dissolved in Coupling Buffer. The molar ratio of the activated linker to the target molecule should be optimized for the desired degree of labeling, with a 1.5 to 10-fold molar excess of the linker being a good starting point.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1][3][4]
-
-
Quenching the Reaction:
Step 3: Purification and Characterization
-
Purification:
-
Remove excess reagents, byproducts, and unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[1]
-
-
Characterization:
-
Analyze the purified conjugate using methods such as SDS-PAGE to confirm conjugation.
-
Use techniques like mass spectrometry to determine the degree of labeling (the number of PEG linkers attached to the molecule).
-
Visualizations
Caption: Chemical reaction pathway for EDC/NHS activation and conjugation.
Caption: Experimental workflow for the two-step conjugation process.
References
Application Notes and Protocols for the Conjugation of Acid-PEG8-S-S-PEG8-acid to Antibody Lysine Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC.[1] This document provides detailed protocols for the conjugation of a bifunctional, cleavable linker, Acid-PEG8-S-S-PEG8-acid, to the lysine residues of an antibody.
The this compound linker features two polyethylene glycol (PEG) spacers to enhance solubility and a disulfide bond that is stable in circulation but can be cleaved in the reducing intracellular environment of target cells to release the payload.[2] The terminal carboxylic acid groups allow for a two-step conjugation to the amine groups of lysine residues on the antibody via the formation of an active N-hydroxysuccinimide (NHS) ester. Lysine conjugation is a well-established method for producing ADCs, though it typically results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs).[][4]
Principle of the Method
The conjugation process involves two main stages:
-
Activation of the Linker: The carboxylic acid groups of the this compound linker are activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and amine-reactive NHS ester. This reaction is most efficient at a slightly acidic pH (4.5-7.2).
-
Conjugation to the Antibody: The NHS-activated linker is then reacted with the antibody in a slightly basic buffer (pH 7-8). The primary amine groups on the side chains of lysine residues on the antibody surface act as nucleophiles, attacking the NHS ester to form a stable amide bond.
Following the conjugation reaction, the resulting ADC is purified to remove unreacted linker, payload, and any aggregated protein. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
Required Materials
Reagents:
-
Antibody of interest (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification Buffers (e.g., PBS for Size-Exclusion Chromatography)
-
Payload with a compatible functional group for attachment to the other end of the linker (if not pre-attached)
Equipment:
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Spectrophotometer (for concentration and DAR determination)
-
Chromatography system (e.g., FPLC or HPLC)
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column (for analysis and purification)
-
Mass spectrometer (for identity confirmation and detailed characterization)
-
Centrifugal concentrators
Experimental Protocols
Protocol 1: Activation of this compound Linker
This protocol describes the activation of the carboxylic acid groups on the linker to form NHS esters.
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Dissolve the this compound linker in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
In a separate tube, prepare a fresh solution of EDC and NHS/Sulfo-NHS in the Activation Buffer (0.1 M MES, pH 4.5-5.0). A 2 to 5-fold molar excess of EDC and NHS over the linker is recommended.
-
Add the EDC/NHS solution to the linker solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
The activated linker is now ready for conjugation to the antibody. It is recommended to use the activated linker immediately.
Protocol 2: Conjugation of Activated Linker to Antibody
This protocol details the reaction of the NHS-activated linker with the lysine residues of the antibody.
-
Prepare the antibody in the Conjugation Buffer (PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.
-
Add the desired molar excess of the activated linker solution to the antibody solution while gently stirring. The optimal molar ratio of linker to antibody should be determined empirically to achieve the desired DAR, typically starting with a 5-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Solution (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed.
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unreacted components using Size-Exclusion Chromatography (SEC).
-
Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with PBS, pH 7.4.
-
Load the quenched reaction mixture onto the SEC column.
-
Elute the ADC with PBS, pH 7.4, at the recommended flow rate for the column.
-
Monitor the elution profile at 280 nm. The ADC will typically elute as the first major peak, well-separated from the smaller molecular weight unreacted linker and payload.
-
Collect the fractions corresponding to the ADC peak.
-
Pool the purified ADC fractions and concentrate using a centrifugal concentrator if necessary.
-
Determine the final concentration of the purified ADC using a spectrophotometer at 280 nm.
Protocol 4: Characterization of the Antibody-Drug Conjugate
This section outlines the key analytical methods for characterizing the purified ADC.
4.4.1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method is applicable if the payload has a distinct UV absorbance maximum from the antibody.[2]
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the payload (Amax).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and the respective extinction coefficients. A correction factor may be needed to account for the payload's absorbance at 280 nm.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
4.4.2. Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC can be used to assess the heterogeneity of the ADC preparation and determine the distribution of different DAR species.[5]
-
Equilibrate a HIC column with a high-salt mobile phase (e.g., sodium phosphate with ammonium sulfate).
-
Inject the purified ADC onto the column.
-
Elute with a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute later.
-
The relative peak areas of the different species can be used to calculate the average DAR and the distribution of drug-loaded species.
4.4.3. Characterization by Mass Spectrometry (MS)
Intact mass analysis of the ADC can provide a precise determination of the DAR and the distribution of different species.[6] Peptide mapping after enzymatic digestion can identify the specific lysine conjugation sites.[7][8]
-
For intact mass analysis, desalt the ADC sample and analyze by LC-MS. The resulting mass spectrum will show a distribution of peaks corresponding to the antibody with different numbers of attached linkers/payloads.
-
For peptide mapping, reduce, alkylate, and digest the ADC with an enzyme such as trypsin. Analyze the resulting peptides by LC-MS/MS to identify the modified lysine residues.
Data Presentation
The following tables present typical data obtained from the synthesis and characterization of a lysine-conjugated ADC using a PEGylated disulfide linker.
Table 1: Summary of Conjugation Reaction Conditions and Results
| Parameter | Condition/Result |
| Antibody | Trastuzumab |
| Antibody Concentration | 5 mg/mL |
| Linker:Antibody Molar Ratio | 10:1 |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Size-Exclusion Chromatography |
| Average DAR (by UV-Vis) | 3.8 |
| ADC Recovery | 85% |
Table 2: Characterization of Purified ADC
| Analytical Method | Result |
| HIC-HPLC | |
| Unconjugated Antibody | 5% |
| DAR=2 | 15% |
| DAR=4 | 60% |
| DAR=6 | 15% |
| DAR=8 | 5% |
| Average DAR | 4.0 |
| Intact Mass Spec | |
| Average DAR | 3.9 |
| SEC-HPLC | |
| Monomer Purity | >98% |
| Aggregates | <2% |
| Stability (in human plasma at 37°C) | |
| % Intact ADC after 72h | 90% |
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: ADC mechanism of action.
References
- 1. purepeg.com [purepeg.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Conjugation Site Analysis of Lysine-Conjugated ADCs - Creative Biolabs [creative-biolabs.com]
- 8. Conjugation Site Analysis of Lysine-Conjugated ADCs | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Step-by-Step Synthesis of Antibody-Drug Conjugates Using Disulfide Linkers
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small-molecule drug.[1][2] A critical component of an ADC is the chemical linker that connects the antibody to the drug.[3][4] Disulfide linkers are a type of cleavable linker designed to be stable in the bloodstream but are readily cleaved within the target tumor cells.[][6] This selective cleavage is achieved by exploiting the significantly higher concentration of reducing agents, particularly glutathione (GSH), in the cytoplasm of cells (1-10 mM) compared to the blood plasma (~5 µM).[3][] Upon internalization into a cancer cell, the disulfide bond is reduced, releasing the cytotoxic payload to exert its cell-killing effect.[][8]
This document provides detailed protocols for two primary strategies for synthesizing disulfide-linked ADCs:
-
Conjugation to Native Cysteine Residues: Involves the partial reduction of the antibody's native interchain disulfide bonds to generate reactive thiol groups.
-
Conjugation to Lysine Residues: Involves modifying the antibody's lysine residues with a heterobifunctional crosslinker to introduce a reactive disulfide group for drug attachment.
Principle of Synthesis
The synthesis of a disulfide-linked ADC is a multi-step process requiring careful control of reaction conditions to achieve a desired Drug-to-Antibody Ratio (DAR) while preserving the antibody's integrity and function. The general workflow involves antibody preparation, drug-linker activation, the conjugation reaction, and finally, purification and characterization of the resulting ADC.
Intracellular Release Mechanism
Once the ADC binds to its target antigen on a cancer cell, it is internalized, typically via endocytosis.[9] Inside the cell, the high concentration of glutathione facilitates the reductive cleavage of the disulfide linker, releasing the active cytotoxic drug into the cytoplasm where it can reach its intracellular target.[10]
Experimental Protocols
Protocol 1: Synthesis via Cysteine Conjugation
This protocol involves the partial reduction of the four interchain disulfide bonds in an IgG1 antibody, creating up to eight reactive thiol groups for conjugation.[11]
A. Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Drug-Linker with a pyridyldithio group (e.g., Drug-SPDP)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.4, containing EDTA (e.g., 5 mM)
-
Quenching Reagent (optional): N-ethylmaleimide (NEM)
-
Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) column
B. Step-by-Step Procedure
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in Reaction Buffer.
-
Ensure the buffer is degassed to minimize re-oxidation of thiols.
-
-
Partial Reduction of Antibody:
-
Add a pre-calculated molar excess of TCEP or DTT to the antibody solution. A typical starting point is a 2.5 to 5-fold molar excess over the antibody.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing. The precise time and temperature should be optimized to achieve the desired number of free thiols.
-
Remove the excess reducing agent immediately using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation Reaction:
-
Immediately after removing the reducing agent, add the Drug-Linker construct to the reduced antibody solution. The drug-linker should be dissolved in a compatible organic solvent (e.g., DMSO) at a high concentration to minimize the final solvent percentage (<10% v/v).
-
Use a molar excess of the drug-linker over the generated thiol groups (typically 1.5 to 3-fold) to drive the reaction.
-
Incubate at 4°C or room temperature for 2-4 hours or overnight with gentle mixing, protected from light.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other impurities using a Size Exclusion Chromatography (SEC) column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Collect fractions corresponding to the monomeric ADC peak.
-
Protocol 2: Synthesis via Lysine Conjugation using SPDP
This protocol uses the heterobifunctional linker SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) to first modify lysine residues on the antibody, introducing pyridyldithio groups. These groups then react with a thiol-containing drug.[12]
A. Materials and Reagents
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2)
-
Crosslinker: SPDP or Sulfo-LC-SPDP
-
Thiol-containing Drug-Linker (Drug-SH)
-
Solvent for SPDP: DMSO or DMF
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Purification System: SEC column
B. Step-by-Step Procedure
-
Antibody Modification with SPDP:
-
Prepare the antibody solution at 2-5 mg/mL in Reaction Buffer.
-
Prepare a 20 mM stock solution of SPDP in DMSO.[12]
-
Add a 5 to 20-fold molar excess of the SPDP solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.[12]
-
Remove excess, unreacted SPDP using a desalting column equilibrated with Reaction Buffer. The result is an antibody activated with pyridyldithio groups (mAb-SPDP).
-
-
Conjugation Reaction:
-
Prepare a solution of the thiol-containing drug (Drug-SH) in a suitable buffer or solvent.
-
Add a molar excess of the Drug-SH solution to the mAb-SPDP solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by measuring the release of the pyridine-2-thione byproduct via absorbance at 343 nm.[12]
-
-
Purification of the ADC:
-
Purify the final ADC conjugate using an SEC column as described in Protocol 1, Step 4.
-
Characterization and Data Presentation
The critical quality attribute for an ADC is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody. DAR affects both the potency and the pharmacokinetic properties of the ADC.[2]
Protocol 3: Determination of Average DAR
A. UV-Visible Spectrophotometry This is a rapid method to determine the average DAR.[]
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (λmax).
-
Calculate the concentrations of the antibody and the drug using their known extinction coefficients and the Beer-Lambert law.
-
The average DAR is the molar ratio of the drug to the antibody.[]
B. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides the average DAR and information on the distribution of different drug-loaded species (D0, D2, D4, etc.).[14]
-
The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains.
-
The sample is injected into an LC-MS system, often using a reversed-phase column.
-
The mass of the different species is determined, and the deconvoluted mass spectrum is used to calculate the relative abundance of each drug-loaded variant.
-
The weighted average DAR is calculated from this distribution.[14]
C. Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity, HIC can resolve species with different numbers of drugs.[15]
-
The ADC sample is analyzed on a HIC column.
-
Peaks corresponding to different DAR species (DAR 0, 2, 4, 6, 8) are integrated.
-
The weighted average DAR is calculated from the relative area of each peak.[15]
Data Summary Tables
Table 1: Typical Reaction Parameters for Disulfide ADC Synthesis
| Parameter | Cysteine Conjugation | Lysine Conjugation (SPDP) |
| Antibody Concentration | 5-10 mg/mL | 2-5 mg/mL |
| Reducer:mAb Molar Ratio | 2.5 - 5 : 1 (TCEP) | N/A |
| Linker:mAb Molar Ratio | N/A | 5 - 20 : 1 (SPDP) |
| Drug:Thiol Molar Ratio | 1.5 - 3 : 1 | 1.5 - 3 : 1 |
| Reaction pH | 7.0 - 7.4 | 7.2 - 7.5 |
| Incubation Time | 2-16 hours | 1-4 hours |
| Incubation Temperature | 4°C or Room Temp | Room Temperature |
Table 2: Example Characterization Data for a Cysteine-Linked ADC
| Characterization Method | Result | Interpretation |
| UV-Vis Spectrophotometry | Average DAR = 3.9 | Provides a quick, averaged measurement of drug load. |
| Intact Mass LC-MS | Average DAR = 4.0 | Confirms the average DAR and shows the distribution of species. |
| HIC-HPLC | Average DAR = 4.1 | Resolves different drug-loaded species for accurate quantification. |
| SEC-HPLC | >95% Monomer | Confirms low levels of aggregation after conjugation. |
| In Vitro Stability (Plasma) | >90% intact ADC at 7 days | Indicates good stability of the disulfide linker in circulation.[3][16] |
References
- 1. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. lcms.cz [lcms.cz]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 6. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Disulfide Bond Reduction of Acid-PEG8-S-S-PEG8-acid in Drug Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are a critical class of chemically cleavable linkers used in advanced drug delivery systems, particularly in the design of antibody-drug conjugates (ADCs) and other targeted therapies.[1] The rationale for their use lies in the significant difference in redox potential between the extracellular and intracellular environments. The disulfide linkage is designed to be stable in the systemic circulation, which has a low concentration of reducing agents, but is readily cleaved within the target cell, which has a much higher concentration of reducing agents like glutathione (GSH).[2][3] This differential stability allows for the controlled and targeted release of a therapeutic payload, maximizing its efficacy at the site of action while minimizing off-target toxicity.[4][5]
The Acid-PEG8-S-S-PEG8-acid linker is a bifunctional molecule featuring a disulfide bond flanked by two polyethylene glycol (PEG) spacers, each terminated with a carboxylic acid group. The PEG spacers enhance solubility and can be used for conjugation to targeting ligands or drug molecules. The terminal carboxylic acid groups provide a handle for further chemical modification. The central disulfide bond is the key to the drug release mechanism.
This document provides detailed application notes on the principles of disulfide bond reduction for drug release and protocols for in vitro assessment of the cleavage of the this compound linker.
Principle of Disulfide Bond Reduction for Drug Release
The cleavage of the disulfide bond in the this compound linker is a reduction reaction. In a biological context, this reduction is primarily mediated by glutathione (GSH), a tripeptide that is the most abundant non-protein thiol in eukaryotic cells.[6] The intracellular concentration of GSH (typically 1-10 mM) is significantly higher than in the plasma (around 2-20 µM).[2][7]
The reduction mechanism involves a thiol-disulfide exchange reaction. The thiol group of GSH attacks the disulfide bond of the linker, leading to the formation of a mixed disulfide and a free thiol on the linker. A second GSH molecule then reacts with the mixed disulfide to release the other end of the linker and form oxidized glutathione (GSSG). This process effectively breaks the linker and releases the conjugated drug.
In vitro, reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) can be used to mimic the intracellular reducing environment and study the cleavage kinetics of the disulfide linker.[6][8]
Application Notes
Key Considerations for Drug Release Studies:
-
Choice of Reducing Agent:
-
Concentration of Reducing Agent: The concentration of the reducing agent should be carefully chosen to reflect physiological conditions or to achieve a desired reaction rate. Intracellular GSH concentrations are in the millimolar range (1-10 mM).[2][7]
-
Reaction Conditions: The pH and temperature of the reaction should be controlled to mimic physiological conditions (pH 7.4, 37°C).[9]
-
Analytical Methods: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for monitoring the cleavage of the disulfide bond and quantifying the release of the drug.[10][11] Hydrophobic Interaction Chromatography (HIC) can also be used to analyze drug-to-antibody ratios in the context of ADCs.[12]
Experimental Protocols
Protocol 1: In Vitro Disulfide Bond Reduction using Dithiothreitol (DTT)
This protocol describes a general method for the rapid and complete reduction of the disulfide bond in an this compound conjugate using DTT.
Materials:
-
This compound drug conjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Reverse-phase HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the drug conjugate: Dissolve the this compound drug conjugate in PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of DTT: Freshly prepare a 1 M stock solution of DTT in deionized water.
-
Set up the reduction reaction:
-
In a microcentrifuge tube, add the drug conjugate solution.
-
Add the DTT stock solution to a final concentration of 10-100 mM.[9]
-
Adjust the final volume with PBS.
-
-
Incubate the reaction: Incubate the reaction mixture at 37°C for 1-4 hours. The incubation time can be optimized based on the specific conjugate.[9]
-
Analyze the cleavage products: Analyze the reaction mixture by RP-HPLC or LC-MS to confirm the cleavage of the disulfide bond and identify the released drug and the cleaved linker fragments.
Protocol 2: In Vitro Drug Release Assay using Glutathione (GSH)
This protocol simulates the intracellular reducing environment to assess the kinetics of drug release from an this compound conjugate.
Materials:
-
This compound drug conjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
Reverse-phase HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the drug conjugate: Dissolve the this compound drug conjugate in PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of GSH: Freshly prepare a 100 mM stock solution of GSH in PBS. Adjust the pH to 7.4 if necessary.[9]
-
Set up the release reaction:
-
Incubate the reaction: Incubate the reaction mixture at 37°C.
-
Time-course analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[9]
-
Sample preparation for analysis: Immediately quench the reaction in the aliquot, for example, by adding an equal volume of ice-cold acetonitrile or by flash freezing, to prevent further cleavage.[9]
-
Analyze the samples: Analyze the samples from each time point by RP-HPLC or LC-MS to quantify the amount of released drug and the remaining intact conjugate. This data can be used to determine the release kinetics (e.g., half-life) of the linker.[9]
Data Presentation
The quantitative data from the drug release studies should be summarized in tables for easy comparison.
Table 1: Summary of In Vitro Disulfide Bond Reduction Conditions
| Parameter | DTT Reduction | GSH-Mediated Release |
| Reducing Agent | Dithiothreitol (DTT) | Reduced Glutathione (GSH) |
| Concentration | 10 - 100 mM | 1 - 10 mM |
| Temperature | 37°C | 37°C |
| pH | 7.4 | 7.4 |
| Incubation Time | 1 - 4 hours | 0 - 24 hours (time course) |
| Purpose | Complete cleavage control | Kinetic analysis of release |
Table 2: Example Data from a Time-Course Drug Release Study with GSH
| Time (hours) | Intact Conjugate (%) | Released Drug (%) |
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 2 | 70 | 30 |
| 4 | 50 | 50 |
| 8 | 25 | 75 |
| 24 | 5 | 95 |
Visualizations
Caption: Workflow for in vitro disulfide bond reduction and drug release analysis.
Caption: Chemical mechanism of disulfide bond reduction by glutathione (GSH).
References
- 1. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 6. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01831A [pubs.rsc.org]
- 8. Influence of disulfide bond isoforms on drug conjugation sites in cysteine-linked IgG2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Creating Redox-Sensitive Nanoparticles with Acid-PEG8-S-S-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Redox-sensitive nanoparticles represent a promising strategy for targeted drug delivery, particularly in cancer therapy. These smart drug delivery systems are designed to be stable in the physiological environment of the bloodstream but release their therapeutic payload in response to the reducing environment found within cancer cells. The significant difference in glutathione (GSH) concentration between the intracellular (millimolar) and extracellular (micromolar) environments provides a specific trigger for drug release.
This document provides detailed application notes and protocols for the creation and characterization of redox-sensitive nanoparticles utilizing the heterobifunctional linker, Acid-PEG8-S-S-PEG8-acid. This linker incorporates a central disulfide bond that is susceptible to cleavage by GSH, flanked by two polyethylene glycol (PEG8) spacers to enhance biocompatibility and circulation time, and terminated with carboxylic acid groups for conjugation to therapeutic agents or other molecules.
Synthesis of Nanoparticles
Overview
The synthesis of redox-sensitive nanoparticles using this compound typically involves the nanoprecipitation method. This technique is widely used for the encapsulation of hydrophobic drugs within a polymeric matrix. The amphiphilic nature of drug-linker conjugates or the use of block copolymers allows for self-assembly into nanoparticles in an aqueous solution.
Materials
-
Drug of interest (e.g., Paclitaxel, Doxorubicin)
-
This compound linker
-
Activating agents (e.g., EDC, NHS)
-
Organic solvent (e.g., DMSO, DMF, Acetonitrile)
-
Aqueous solution (e.g., deionized water, PBS)
-
Dialysis membrane (MWCO appropriate for removing organic solvent and unreacted reagents)
Protocol for Nanoparticle Formulation
-
Drug-Linker Conjugation:
-
Dissolve the drug and this compound in an appropriate organic solvent.
-
Add activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of an amide bond between the drug's amine group and the linker's carboxylic acid group.
-
Allow the reaction to proceed for a specified time (typically 12-24 hours) at room temperature with stirring.
-
The resulting drug-linker conjugate can be purified by dialysis or chromatography.
-
-
Nanoprecipitation:
-
Dissolve the purified drug-linker conjugate in a water-miscible organic solvent like acetonitrile or DMSO.
-
Rapidly inject this organic solution into a vigorously stirring aqueous phase (e.g., deionized water or PBS).
-
The hydrophobic drug core will precipitate, and the hydrophilic PEG chains will orient towards the aqueous phase, forming nanoparticles.
-
Continue stirring for several hours to allow for solvent evaporation and nanoparticle stabilization.
-
-
Purification:
-
Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and any unencapsulated drug. Change the dialysis buffer frequently.
-
The purified nanoparticle suspension can be stored at 4°C for further characterization.
-
Characterization of Redox-Sensitive Nanoparticles
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoparticles.
Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are determined using Dynamic Light Scattering (DLS).
Protocol for DLS Analysis:
-
Dilute the nanoparticle suspension in deionized water or PBS to an appropriate concentration (typically 0.1-1 mg/mL).
-
Ensure the sample is free of air bubbles.
-
Place the sample in a disposable cuvette.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement. The instrument will provide the Z-average diameter, PDI, and zeta potential.
Table 1: Physicochemical Properties of Redox-Sensitive Nanoparticles
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Doxorubicin-loaded PEG-SS-PLA | 106.3 ± 12.7 | 0.196 | Not Reported | [1] |
| Paclitaxel-loaded PEG-SS-PCL | 152 | Not Reported | Not Reported | [1] |
| PLA-DSPE-PEG Nanoparticles | 97.1 | 0.19 | -36.0 | [2] |
| DSPE-PEG2000/Soluplus (1/1 ratio) | 116.6 | 0.112 | -13.7 | [3] |
Morphology
The shape and surface morphology of the nanoparticles are visualized using Transmission Electron Microscopy (TEM).
Protocol for TEM Analysis:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the nanoparticles to adhere to the grid for a few minutes.
-
Wick away the excess liquid with filter paper.
-
(Optional) Negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid to enhance contrast.
-
Allow the grid to dry completely before imaging.
Drug Loading Content and Efficiency
The amount of drug encapsulated within the nanoparticles can be quantified using UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
Protocol for UV-Vis Spectroscopy:
-
Lyse a known amount of lyophilized nanoparticles using a suitable solvent (e.g., DMSO) to release the encapsulated drug.
-
Measure the absorbance of the solution at the drug's maximum absorbance wavelength.
-
Determine the drug concentration using a standard calibration curve.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Table 2: Drug Loading and Efficiency of Redox-Sensitive Nanoparticles
| Nanoparticle Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Gemcitabine-loaded PEG-SS-Micelles | Gemcitabine | 21.2 | Not Reported | [1] |
| Doxorubicin-loaded MCNPs | Doxorubicin | 52.3 | 93.4 | [4] |
| Carvedilol-loaded MSNPs | Carvedilol | 32.49 ± 1.57 | 96.25 ± 3.12 | [4] |
| Doxorubicin-loaded OEG-DiCPT | Doxorubicin HCl | 18.5 | 85 | [4] |
In Vitro Evaluation
Redox-Responsive Drug Release
This assay evaluates the ability of the nanoparticles to release the drug in a reducing environment.
Protocol for In Vitro Drug Release:
-
Place a known concentration of the nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) with and without a reducing agent like Glutathione (GSH) at different concentrations (e.g., 10 µM for extracellular and 10 mM for intracellular simulation).
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with fresh medium.
-
Quantify the amount of released drug in the collected samples using UV-Vis or HPLC.
Table 3: Glutathione-Responsive Drug Release
| Nanoparticle System | Drug | GSH Concentration | Time (h) | Cumulative Release (%) | Reference |
| PEG-SS-FCy7/PEG-SS-GEM Micelles | Gemcitabine | 10 mM | 24 | ~93.1 | [1] |
| 6-MP-loaded Micelles | 6-Mercaptopurine | 10 mM | Not Specified | 77.8 | [5] |
| rsCMS Nanocarrier | Nile Red | Not Specified | 24 | up to 90 | [6] |
| PTX-loaded Micelles | Paclitaxel | 2 µM | 48 | ~20 | [7] |
Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess the cytotoxicity of the drug-loaded nanoparticles against cancer cell lines.
Protocol for MTT Assay:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the free drug, empty nanoparticles, and drug-loaded nanoparticles.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cellular Uptake Study
Flow cytometry can be used to quantify the cellular uptake of fluorescently labeled nanoparticles.
Protocol for Cellular Uptake by Flow Cytometry:
-
Label the nanoparticles with a fluorescent dye (e.g., FITC, Rhodamine).
-
Incubate the cancer cells with the fluorescently labeled nanoparticles for different time points.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Trypsinize the cells and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity, which correlates with the amount of nanoparticle uptake.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for creating and evaluating redox-sensitive nanoparticles.
Cellular Uptake and Drug Release Mechanism
This diagram shows the mechanism of cellular uptake and subsequent redox-triggered drug release.
Apoptotic Signaling Pathway
The released anticancer drug can induce apoptosis through various signaling pathways, often involving caspase activation.
Conclusion
The use of this compound provides a versatile platform for the development of redox-sensitive nanoparticles for targeted drug delivery. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the formulation, characterization, and in vitro evaluation of these advanced drug delivery systems. The ability to trigger drug release in the reductive intracellular environment of cancer cells holds great promise for improving therapeutic efficacy while minimizing systemic toxicity.[8] Further in vivo studies are warranted to translate these promising in vitro results into effective clinical applications.
References
- 1. Visualization and Quantification of Drug Release by GSH-Responsive Multimodal Integrated Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redox-Responsive Nanocarrier for Controlled Release of Drugs in Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides with Acid-PEG8-S-S-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides with specialized linkers is a cornerstone of modern therapeutic development, enabling the creation of targeted drug delivery systems, enhancing the pharmacokinetic profiles of peptide-based drugs, and facilitating the assembly of complex biomolecular constructs. The Acid-PEG8-S-S-PEG8-acid linker is a bifunctional, flexible, and cleavable spacer that offers significant advantages for such applications.
This molecule features two polyethylene glycol (PEG8) units that increase hydrophilicity and bioavailability of the conjugated peptide.[1][2] The centrally located disulfide bond provides a cleavable linkage that is stable in the extracellular environment but can be readily reduced within the cell, where the concentration of reducing agents like glutathione is significantly higher.[3][4][5] This redox-responsive cleavage is a key feature for controlled intracellular drug release.[5][6] The terminal carboxylic acid groups allow for straightforward conjugation to primary amines on peptides, such as the N-terminus or the side chain of lysine residues, through stable amide bond formation.[7][8]
These application notes provide detailed protocols for the conjugation of peptides with this compound, as well as methods for the purification and characterization of the resulting bioconjugate.
Key Applications
-
Targeted Drug Delivery: Conjugation of a cytotoxic drug to a targeting peptide via the this compound linker allows for specific delivery to cancer cells. The disulfide bond remains intact in the bloodstream but is cleaved inside the tumor cell, releasing the active drug.
-
Controlled Release of Therapeutics: The redox-sensitive nature of the disulfide bond enables the controlled release of therapeutic peptides in specific cellular compartments with a reducing environment.[3][4]
-
Development of Antibody-Drug Conjugates (ADCs): While this document focuses on peptides, the principles can be extended to antibodies, where the disulfide linker plays a crucial role in the efficacy of ADCs.[3]
-
Creation of Reversible Bioconjugates: The cleavable nature of the disulfide bond allows for the temporary linkage of molecules for applications in diagnostics and imaging.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the bioconjugation of peptides with PEG-based linkers. The exact values will be dependent on the specific peptide and reaction conditions.
| Parameter | Typical Value Range | Method of Determination |
| Conjugation Efficiency | 70-95% | RP-HPLC, SEC, Mass Spectrometry |
| Purified Yield | 40-80% | RP-HPLC, SEC |
| Purity of Final Conjugate | >95% | Analytical RP-HPLC, Mass Spectrometry |
| Disulfide Bond Stability (Physiological pH) | t½ > 100 hours | HPLC-based stability assay in plasma or buffer |
| Drug Release in Reducing Environment (e.g., 10 mM GSH) | >90% release in 2-4 hours | HPLC or fluorescence-based release assay |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid groups on the linker to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Dissolve the Linker: Weigh the desired amount of this compound and dissolve it in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
Prepare EDC and NHS Solutions: In separate vials, prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO. A common starting point is a 2 to 5-fold molar excess of both EDC and NHS over the carboxylic acid groups of the linker.
-
Activation Reaction:
-
Place the linker solution in a reaction vial with a magnetic stir bar.
-
Add the NHS solution to the linker solution and mix thoroughly.
-
Add the EDC solution to the mixture.
-
Allow the reaction to proceed at room temperature for 30-60 minutes with continuous stirring. The reaction can also be performed in Activation Buffer for aqueous applications.[3][9]
-
Protocol 2: Conjugation of Activated Linker to Peptide
This protocol details the reaction of the NHS-activated linker with a peptide containing primary amines.
Materials:
-
NHS-activated this compound (from Protocol 1)
-
Peptide with at least one primary amine (N-terminus or Lysine side chain)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Reaction vials
Procedure:
-
Dissolve the Peptide: Dissolve the peptide in Conjugation Buffer to a desired concentration (typically 1-10 mg/mL).
-
Conjugation Reaction:
-
Add the freshly prepared NHS-activated linker solution to the peptide solution. A 5 to 20-fold molar excess of the activated linker over the peptide is a good starting point for optimization.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-activated linker. Incubate for 30 minutes at room temperature.[9]
Protocol 3: Purification of the Peptide-PEG Conjugate
Purification is critical to remove unreacted peptide, excess linker, and reaction byproducts. The choice of method depends on the properties of the conjugate.
Methods:
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger peptide-PEG conjugate from the smaller unreacted peptide and linker molecules.[]
-
Column: Choose a column with a fractionation range appropriate for the molecular weight of the conjugate.
-
Mobile Phase: Use a buffer compatible with the conjugate, such as PBS.
-
Procedure: Equilibrate the column with the mobile phase. Load the quenched reaction mixture onto the column and collect fractions. Monitor the elution profile using UV absorbance at 220 nm or 280 nm. Pool the fractions containing the purified conjugate.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. The PEGylated peptide will have a different retention time compared to the unconjugated peptide.[]
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is typically employed.
-
Procedure: Inject the quenched reaction mixture onto the column. Develop a gradient to effectively separate the conjugate from impurities. Collect the fraction corresponding to the desired product.
-
-
Dialysis/Ultrafiltration: For large differences in molecular weight, dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can be used to remove small molecule impurities.[11]
Protocol 4: Characterization of the Peptide-PEG Conjugate
Confirmation of successful conjugation and assessment of purity are essential.
Methods:
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the addition of the linker to the peptide.[12]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or SEC can be used to assess the purity of the final product. A single, sharp peak is indicative of a pure conjugate.[][12]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the peptide after conjugation.
-
NMR Spectroscopy: For detailed structural analysis, Nuclear Magnetic Resonance spectroscopy can provide information on the site of conjugation.
Protocol 5: In Vitro Disulfide Cleavage Assay
This protocol assesses the release of the peptide from the conjugate in a reducing environment.
Materials:
-
Purified Peptide-PEG conjugate
-
Reducing Agent: Glutathione (GSH) or Dithiothreitol (DTT)
-
Assay Buffer: PBS, pH 7.4
-
RP-HPLC system
Procedure:
-
Prepare Solutions: Prepare a stock solution of the conjugate in Assay Buffer. Prepare a stock solution of the reducing agent (e.g., 100 mM GSH) in Assay Buffer.
-
Cleavage Reaction:
-
Incubate the conjugate solution at a final concentration of 1-5 mg/mL with the reducing agent at a final concentration of 1-10 mM.
-
Incubate the reaction at 37°C.
-
-
Time-Point Analysis: At various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), take an aliquot of the reaction mixture and quench the cleavage by adding a 10-fold excess of an alkylating agent like N-ethylmaleimide (NEM) or by immediate analysis.
-
HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the decrease in the peak area of the intact conjugate and the increase in the peak area of the cleaved peptide over time to determine the release kinetics.
Visualizations
Caption: Experimental workflow for peptide bioconjugation.
References
- 1. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 2. Peptide-drug conjugate linked via a disulfide bond for kidney targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02786E [pubs.rsc.org]
- 5. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. enovatia.com [enovatia.com]
- 8. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterization of Acid-PEG8-S-S-PEG8-acid Conjugates by SDS-PAGE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid-PEG8-S-S-PEG8-acid is a bifunctional, flexible linker containing a central disulfide bond. This linker is frequently utilized in drug delivery systems, bioconjugation, and nanotechnology for the reversible tethering of molecules. The disulfide bond provides a cleavable linkage that is sensitive to reducing environments, a feature often exploited for intracellular drug release. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental and widely accessible technique to verify the integrity of the conjugate and to confirm its cleavage under reducing conditions.
This document provides a detailed protocol for the characterization of this compound conjugates using SDS-PAGE. The method relies on the differential migration of the intact conjugate versus its cleaved products in a polyacrylamide gel matrix.
Principle of the Assay
Under non-reducing conditions, the this compound conjugate will migrate as a single species corresponding to its full molecular weight. In the presence of a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), the disulfide bond is cleaved, resulting in the formation of two smaller Acid-PEG8-thiol fragments. This cleavage leads to a noticeable shift in the migration pattern on the SDS-PAGE gel, with the reduced fragments migrating faster than the intact conjugate. Due to the polyethylene glycol (PEG) component, the conjugate and its fragments may exhibit anomalous migration, appearing larger than their actual molecular weight.[1][2]
Data Presentation
The expected migration pattern of the this compound conjugate under non-reducing and reducing conditions is summarized in the table below. Note that the apparent molecular weights are estimations, as PEGylated molecules do not migrate according to their true molecular weight on SDS-PAGE.[1][2]
| Condition | Expected Species | Theoretical MW ( g/mol ) | Apparent MW on SDS-PAGE (kDa) | Expected Observation |
| Non-reducing | This compound | ~945.14 | >1.5 | A single, slower-migrating band |
| Reducing | Acid-PEG8-SH | ~473.58 | <1.0 | A single, faster-migrating band |
Experimental Protocols
Materials and Reagents
-
This compound conjugate
-
Deionized water
-
Tris-Glycine SDS-PAGE gels (e.g., 15% or 4-20% gradient gels)
-
Tris-Glycine SDS Running Buffer
-
2X Laemmli Sample Buffer (Non-reducing)
-
2X Laemmli Sample Buffer with 100 mM DTT or 10% BME (Reducing)
-
Molecular weight markers (low range)
-
Coomassie Brilliant Blue R-250 Staining Solution[3]
-
Destaining Solution (e.g., 40% methanol, 10% acetic acid)[3]
-
Alternative Staining: Barium Iodide Staining Solution (see below)
-
Alternative Staining: Zinc-Imidazole Reverse Staining Kit[4]
Sample Preparation
-
Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., deionized water or PBS) at a concentration of 1-2 mg/mL.
-
Non-reducing Sample: Mix 10 µL of the conjugate stock solution with 10 µL of 2X non-reducing Laemmli sample buffer.
-
Reducing Sample: Mix 10 µL of the conjugate stock solution with 10 µL of 2X reducing Laemmli sample buffer.
-
Heat both samples at 95°C for 5 minutes.[3]
-
Centrifuge the samples briefly to collect the contents at the bottom of the tube.
SDS-PAGE
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Fill the inner and outer chambers with Tris-Glycine SDS Running Buffer.
-
Load 10-15 µL of the prepared non-reducing and reducing samples into separate wells of the polyacrylamide gel.
-
Load an appropriate volume of a low molecular weight marker in an adjacent lane.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[5]
Gel Staining and Visualization
-
After electrophoresis, carefully remove the gel from the cassette and place it in a clean container.
-
Fix the gel by immersing it in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 30 minutes with gentle agitation.[6]
-
Remove the fixing solution and add the Coomassie Brilliant Blue R-250 staining solution. Stain for 1-2 hours with gentle agitation.[3]
-
Destain the gel by washing it with the destaining solution until the background is clear and the bands are visible.[3]
-
Image the gel using a gel documentation system.
Note: Coomassie blue can be inefficient for staining low molecular weight PEG conjugates.[1]
-
After electrophoresis, rinse the gel with deionized water.
-
Immerse the gel in a 5% barium chloride solution for 10 minutes.
-
Rinse the gel briefly with deionized water.
-
Immerse the gel in a 0.1 M iodine solution until white bands appear against a dark background.
-
Image the gel immediately, as the staining can fade.
This method provides high sensitivity for PEGylated molecules.[4]
-
After electrophoresis, wash the gel in deionized water for 5 minutes.
-
Incubate the gel in a 0.2 M imidazole solution containing 0.1% SDS for 15 minutes.
-
Rinse the gel with deionized water for 1 minute.
-
Immerse the gel in a 0.2 M zinc sulfate solution until the background turns white and clear bands appear.
-
Image the gel against a dark background.
Visualization of Workflow
Caption: Workflow for SDS-PAGE analysis of this compound.
Interpretation of Results
-
Successful Conjugate: A single band should be observed in the non-reducing lane, and a single, faster-migrating band should be present in the reducing lane. This indicates that the conjugate is intact and the disulfide bond is cleavable.
-
Degraded Conjugate: If a band corresponding to the reduced fragment is visible in the non-reducing lane, it suggests that the disulfide bond has been prematurely reduced or the conjugate is degraded.
-
Incomplete Reduction: If the band corresponding to the intact conjugate is still visible in the reducing lane, it may indicate that the reduction was incomplete. In this case, increasing the concentration of the reducing agent or the incubation time may be necessary.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No bands visible | Insufficient sample loading. | Increase the amount of conjugate loaded onto the gel. |
| Poor staining efficiency for PEG. | Use a PEG-specific stain like barium iodide or a high-sensitivity reverse stain.[1][4] | |
| Smeared or broad bands | Interaction between PEG and SDS. | Ensure proper sample preparation and consider using a gradient gel for better resolution. Native PAGE can be an alternative but will not allow for the analysis of disulfide bond cleavage under denaturing conditions.[7][8] |
| High salt concentration in the sample. | Desalt the sample before adding the sample buffer. | |
| Bands migrate unexpectedly | PEGylation causes anomalous migration. | This is an inherent property of PEGylated molecules.[1][2] Rely on the relative migration shift between reduced and non-reduced samples for analysis, rather than the absolute apparent molecular weight. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SDS-PAGEによるタンパク質のサイズ別分離の基礎 [sigmaaldrich.com]
- 4. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 7. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Mass Spectrometric Analysis of Acid-PEG8-S-S-PEG8-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG8-S-S-PEG8-acid is a bifunctional, discrete PEG (dPEG®) linker featuring two terminal carboxylic acid groups and a central disulfide bond.[1] This architecture is particularly valuable in bioconjugation and drug delivery, as the disulfide bond can be cleaved under reducing conditions, allowing for the controlled release of conjugated molecules. Accurate characterization of these linkers is crucial for ensuring the quality and efficacy of the final bioconjugate. Mass spectrometry is a powerful analytical technique for the structural elucidation and purity assessment of such molecules.[2][3] This application note provides a detailed protocol for the analysis of this compound conjugates using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow
The overall workflow for the analysis involves sample preparation, LC-MS analysis, and data interpretation.
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.
-
Reagents and Materials:
-
This compound conjugate
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (0.1% v/v)
-
Ammonium acetate (10 mM) (optional, for desalting)
-
Centrifugal filters (e.g., 50K MWCO for desalting bioconjugates) (optional)[1]
-
-
Protocol:
-
Dilution: Dissolve the this compound conjugate in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Desalting (Optional): If the sample is in a high-salt buffer, desalting is recommended. For larger bioconjugates, buffer exchange using centrifugal filters with a suitable molecular weight cutoff into 10 mM ammonium acetate can be performed.[1] For the linker alone, dilution may be sufficient.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Reversed-phase liquid chromatography is commonly used for the separation of PEGylated molecules.[1][]
-
Instrumentation:
-
LC Method:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 300-2000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Data Acquisition: Acquire data in both full scan MS and data-dependent MS/MS modes.
-
Fragmentation: For MS/MS, utilize both Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
-
Data Presentation: Quantitative Summary
The following table summarizes the expected mass spectrometric data for the this compound linker.
| Analyte | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected Adducts in ESI+ | Observed m/z (example for [M+H]⁺) |
| This compound | C₃₄H₆₆O₁₈S₂ | 882.3590 | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺ | 883.3668 |
| Cleaved Monomer (thiol) | C₁₇H₃₄O₉S | 414.1872 | [M+H]⁺, [M+Na]⁺ | 415.1950 |
| Cleaved Monomer (sulfinic acid) | C₁₇H₃₄O₁₁S | 446.1771 | [M+H]⁺, [M+Na]⁺ | 447.1849 |
Data Interpretation
Intact Mass Analysis
The initial step in data analysis is to confirm the intact mass of the conjugate. The high-resolution mass spectrum should be deconvoluted to identify the zero-charge mass.[1] The observed mass should be compared to the theoretical mass of the this compound conjugate. Common adducts in positive ion mode include protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).
Fragmentation Analysis
MS/MS fragmentation provides structural confirmation. A combination of CID and ETD is recommended for comprehensive analysis.
-
Collision-Induced Dissociation (CID): CID typically induces fragmentation of the PEG chains, resulting in a characteristic loss of ethylene glycol units (44.026 Da). Cleavage of the disulfide bond is not the preferred fragmentation pathway in low-energy CID.[6]
-
Electron Transfer Dissociation (ETD): ETD is particularly effective for cleaving disulfide bonds while preserving the rest of the molecular structure.[6][7][8] In the case of this compound, ETD is expected to cleave the S-S bond, resulting in two primary fragment ions.
Caption: Expected fragmentation pathways of this compound in MS/MS.
Conclusion
This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound conjugates. The combination of high-resolution LC-MS for intact mass determination and a dual fragmentation approach (CID and ETD) for structural elucidation allows for a thorough characterization of these important bioconjugation linkers. This methodology ensures the identity, purity, and structural integrity of the conjugates, which is essential for their application in research and drug development.
References
- 1. enovatia.com [enovatia.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 5. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note: In Vitro Drug Release Assay for Disulfide-Linked Prodrugs
Introduction
Disulfide-linked prodrugs represent a promising strategy in targeted drug delivery, particularly in oncology.[1] These prodrugs are designed to be stable in the systemic circulation and to selectively release the active drug in response to the high concentration of glutathione (GSH) present in the intracellular environment and the tumor microenvironment.[2][3] The disulfide bond (-S-S-) in the prodrug linker is cleaved by the thiol group of GSH, leading to the release of the parent drug.[4] This application note provides a detailed protocol for an in vitro drug release assay to evaluate the reductive cleavage of disulfide-linked prodrugs.
The assay described herein utilizes physiologically relevant concentrations of GSH to simulate the reducing conditions of the target environment.[5] The release of the active drug is monitored over time using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[6][7] This method is essential for characterizing the release kinetics of disulfide-linked prodrugs and for screening potential drug candidates during the development process.
Mechanism: Glutathione-Mediated Cleavage
The core of the assay is the chemical reduction of the disulfide bond in the prodrug by glutathione. This process involves a thiol-disulfide exchange reaction. The thiol group (-SH) of a glutathione molecule attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide and releasing the thiolated drug. A second glutathione molecule then reacts with the mixed disulfide, regenerating the disulfide-linked glutathione (GSSG) and releasing the second part of the linker, ultimately freeing the active drug.
References
- 1. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Glutathione-triggered prodrugs: Design strategies, potential applications, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application of Acid-PEG8-S-S-PEG8-acid in PROTAC Development: A Guide for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] Acid-PEG8-S-S-PEG8-acid is a novel, cleavable linker designed to offer enhanced control over PROTAC activity.
This bifunctional linker incorporates two polyethylene glycol (PEG) chains of eight units, which enhances aqueous solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase.[3] A key feature of this linker is the centrally located disulfide bond, which is susceptible to cleavage in the reducing intracellular environment, particularly in environments with high concentrations of glutathione (GSH), such as the cytosol of tumor cells.[4] This redox-sensitive property allows for the potential development of PROTACs with targeted activation, minimizing off-target effects.[5] The terminal carboxylic acid groups serve as versatile handles for the covalent attachment of ligands for the POI and an E3 ligase, typically through the formation of stable amide bonds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C38H74O20S2 |
| Molecular Weight | 915.11 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
| Purity | ≥95% |
| Storage | -20°C for long-term storage |
Application: Development of a Redox-Responsive BRD4-Targeting PROTAC
This application note describes the use of this compound in the development of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. The rationale is to create a PROTAC that is preferentially activated within the tumor microenvironment, which is often characterized by hypoxic conditions and elevated levels of glutathione.
Proposed Mechanism of Action
The intact PROTAC is designed to have attenuated activity. Upon entry into a cell with a highly reducing environment, the disulfide bond in the linker is cleaved. This cleavage may release a more potent, shorter-lived active PROTAC, or alter the conformational dynamics to enhance ternary complex formation, leading to robust BRD4 degradation.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC, "BRD4-SS-VHL," using this compound, a JQ1 derivative (ligand for BRD4), and a VHL ligand.
Materials:
-
This compound
-
Amine-functionalized JQ1 derivative (JQ1-NH2)
-
Amine-functionalized VHL ligand (VHL-NH2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Preparative reverse-phase HPLC system
-
LC-MS (Liquid Chromatography-Mass Spectrometry)
-
NMR (Nuclear Magnetic Resonance) spectrometer
Procedure:
-
First Amide Coupling: a. Dissolve this compound (1.0 eq) and JQ1-NH2 (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4 hours, monitoring by LC-MS. d. Upon completion, purify the mono-substituted intermediate by preparative HPLC.
-
Second Amide Coupling: a. Dissolve the purified intermediate from step 1d (1.0 eq) and VHL-NH2 (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir the reaction at room temperature for 4 hours, monitoring by LC-MS.
-
Purification and Characterization: a. Purify the final PROTAC molecule, BRD4-SS-VHL, using preparative reverse-phase HPLC. b. Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Cellular Evaluation of BRD4 Degradation
Materials:
-
Human cancer cell line expressing BRD4 (e.g., MCF-7)
-
BRD4-SS-VHL PROTAC
-
Cell culture medium and supplements
-
DMSO (Dimethyl sulfoxide)
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of BRD4-SS-VHL (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis and Protein Quantification: a. Lyse the cells and collect the total protein lysate. b. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against BRD4 and GAPDH. d. Incubate with an HRP-conjugated secondary antibody. e. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for BRD4 and GAPDH. b. Normalize the BRD4 signal to the GAPDH signal for each sample. c. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. d. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Representative Data
The following tables summarize hypothetical quantitative data for the BRD4-targeting PROTAC (BRD4-SS-VHL) synthesized using this compound.
Table 1: In Vitro Degradation Profile
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4-SS-VHL | BRD4 | MCF-7 | 25 | >95 |
| Non-cleavable Control | BRD4 | MCF-7 | 150 | ~80 |
Table 2: Ternary Complex Formation
| Compound | Binding Affinity (Kd, nM) to BRD4 | Binding Affinity (Kd, nM) to VHL |
| BRD4-SS-VHL | 150 | 300 |
Note: The binding affinities of the individual ligands within the PROTAC are often weaker than the parent small molecules.
Downstream Signaling Effects
Degradation of BRD4 is expected to lead to the downregulation of its target genes, including the oncogene MYC. This can be assessed by quantitative PCR (qPCR) or RNA-sequencing.
Conclusion
This compound is a promising linker for the development of next-generation PROTACs. Its redox-sensitive disulfide bond offers the potential for creating PROTACs with enhanced tumor selectivity and controlled activation. The PEG chains improve solubility, and the terminal acid groups allow for straightforward conjugation to various protein and E3 ligase ligands. The experimental protocols provided herein offer a framework for the synthesis and evaluation of PROTACs utilizing this innovative linker technology. Further investigation into the cleavage kinetics and intracellular stability of PROTACs containing this linker is warranted to fully realize its therapeutic potential.
References
- 1. PROTAC Linker | AxisPharm [axispharm.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Yield with Acid-PEG8-S-S-PEG8-acid
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Acid-PEG8-S-S-PEG8-acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges and optimize your conjugation experiments for higher yields and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two-step EDC/NHS coupling reaction with this compound?
A1: The EDC/NHS coupling reaction involves two critical steps, each with a distinct optimal pH range. For the initial activation of the carboxylic acid groups on the PEG linker, a slightly acidic pH of 4.5-6.0 is most efficient.[1][2][3][4] Following activation, the reaction of the newly formed NHS-ester with the primary amine of your target molecule should be performed at a slightly alkaline pH, typically between 7.2 and 8.5.[1][2][5]
Q2: My EDC and NHS reagents seem to have lost activity. How should I properly store and handle them?
A2: Both EDC and NHS are highly sensitive to moisture and can quickly lose activity if not handled correctly.[6][7] To ensure their stability:
-
Storage: Store EDC and NHS desiccated at -20°C.[4]
-
Handling: Before opening, always allow the reagent vials to warm to room temperature. This simple step prevents moisture from condensing inside the vial.[6][7] For frequent use, consider preparing single-use aliquots to minimize repeated opening and exposure to air.
-
Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous environments.[4]
Q3: What are common side reactions that can lead to low conjugation yield?
A3: The primary side reaction that diminishes yield is the hydrolysis of the reactive intermediates. The O-acylisourea intermediate formed by EDC is unstable in water and can hydrolyze back to the original carboxylic acid.[7] While the NHS-ester is more stable, it is also susceptible to hydrolysis, particularly as the pH increases.[5][6][8] The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6 and 4°C.[5] Another potential issue is the premature cleavage of the disulfide bond within the PEG linker if any reducing agents are present in your buffers or reagents.[9][10][]
Q4: How can I effectively quench the conjugation reaction?
A4: Quenching is essential to stop the reaction and deactivate any remaining reactive NHS-esters. Common quenching agents include:
-
Hydroxylamine: This will hydrolyze unreacted NHS-esters, regenerating the original carboxyl group.[1][2][3]
-
Amine-containing buffers: Buffers such as Tris or glycine can be added to react with and cap any remaining NHS-esters.[2][3]
-
2-Mercaptoethanol: This can be used to quench the EDC activation step specifically.[1][7]
The choice of quenching agent should be carefully considered based on your downstream processing and the nature of your conjugate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your conjugation experiments.
Issue 1: Low or No Conjugation Detected
If you are observing a very low or non-existent yield of your desired conjugate, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive EDC/NHS Reagents | Purchase fresh reagents. Ensure proper storage and handling as described in the FAQs. Test the activity of your NHS-ester reagent by monitoring the release of NHS at 260-280 nm after intentional hydrolysis with a strong base.[6] |
| Incorrect Reaction pH | Carefully monitor and control the pH for both the activation and conjugation steps. Use a non-amine, non-carboxylate buffer like MES for the activation step (pH 4.5-6.0) and then adjust the pH to 7.2-8.5 with a buffer like PBS for the conjugation step.[1][2][3] |
| Hydrolysis of Reactive Intermediates | Work quickly, especially after adding the EDC/NHS reagents. Prepare solutions fresh and add them to the reaction mixture without delay. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, although this will also slow the rate of conjugation.[5] |
| Presence of Competing Nucleophiles | Ensure your buffers are free from primary amines (e.g., Tris, glycine) during the conjugation step, as these will compete with your target molecule for reaction with the NHS-ester.[2] |
| Steric Hindrance | If your target molecule is large or the reactive amine is in a sterically hindered location, this can impede the reaction. You may need to optimize the linker-to-molecule molar ratio or increase the reaction time. |
Issue 2: Precipitation Observed During the Reaction
Precipitation of your protein or target molecule can significantly impact the final yield.
| Potential Cause | Recommended Solution |
| Protein Aggregation | The addition of reagents or a shift in pH can sometimes induce protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. It may be necessary to perform a buffer exchange prior to conjugation. |
| High EDC Concentration | In some instances, a large excess of EDC can lead to protein precipitation.[4] If you observe precipitation after adding EDC, try reducing the molar excess used in the activation step. |
| Solvent Incompatibility | If you are using organic solvents to dissolve the PEG linker, ensure they are miscible with your aqueous reaction buffer and that the final concentration does not cause your target molecule to precipitate. |
Issue 3: Cleavage of the Disulfide Bond
The disulfide bond is a key functional element of this linker, but it is susceptible to reduction.
| Potential Cause | Recommended Solution |
| Presence of Reducing Agents | Ensure that none of your buffers or stock solutions contain reducing agents such as DTT or TCEP, unless disulfide cleavage is the intended outcome. |
| Thiol-Containing Quenching Agents | While 2-mercaptoethanol is an effective quenching agent for EDC, be mindful that it is a reducing agent and could potentially cleave the disulfide bond in your linker over time.[1][7] |
| Instability During Purification | If your purification methods involve conditions that could reduce disulfide bonds, consider alternative strategies. For example, avoid using columns or buffers with reducing agents. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation in Aqueous Buffer
This protocol provides a general framework for conjugating this compound to an amine-containing protein.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1][2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Amine-containing protein in Coupling Buffer
-
Desalting column
Procedure:
-
Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening. Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.
-
Activation of PEG Linker:
-
Conjugation to Protein:
-
Immediately add the activated PEG linker solution to your protein solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.[2]
-
The molar ratio of activated PEG to protein will need to be optimized for your specific application, but a starting point of 10- to 20-fold molar excess of PEG is common.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1][5]
-
-
Quenching:
-
Purification:
Visualizations
Experimental Workflow: Two-Step EDC/NHS Conjugation
Caption: Workflow for the two-step EDC/NHS conjugation of this compound.
Troubleshooting Logic for Low Conjugation Yield
Caption: A decision tree for troubleshooting low conjugation yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Stabilizing Disulfide Bridges - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
- 14. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Acid-PEG8-S-S-PEG8-acid Conjugates
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the aggregation of Acid-PEG8-S-S-PEG8-acid conjugates during experimental procedures.
Troubleshooting Guide
This section addresses specific issues you may encounter with conjugate aggregation in a direct question-and-answer format.
Question 1: My conjugate solution, which is supposed to be clear, has become cloudy or shows visible precipitates. What is causing this aggregation?
Your observation of cloudiness or precipitation is a clear indicator of conjugate aggregation. This can be triggered by several factors related to the conjugate's storage and handling conditions.
Potential Causes & Solutions:
-
Inappropriate pH: The pH of your buffer system is critical. The terminal carboxylic acid groups are charged at neutral or basic pH, which typically aids solubility. However, the stability of the disulfide bond can also be pH-dependent. At very low pH values, gold nanoparticles, for instance, are known to aggregate, a principle that can apply to other molecules as well.[1] Conversely, some PEGylated proteins show a tendency to aggregate at neutral pH.[2]
-
High Concentration: The aggregation of many molecules, including those conjugated with PEG, is highly concentration-dependent.[2] Exceeding the solubility limit or increasing molecular crowding can promote intermolecular interactions, leading to aggregation.
-
Incorrect Storage Temperature: Temperature can significantly impact the stability of the conjugate. While freezing (-20°C) is often recommended for long-term storage, repeated freeze-thaw cycles can induce aggregation.[3] Elevated temperatures can accelerate degradation pathways that lead to aggregation.[4]
-
Presence of Contaminants: The presence of divalent metal ions or other contaminants can sometimes chelate with the carboxyl groups, leading to aggregation.
Immediate Actions:
-
Centrifuge a small aliquot: Spin the sample to see if the precipitate pellets. If it does, you can attempt to redissolve it in a more optimal buffer.
-
Verify Buffer pH: Check the pH of your stock solution.
-
Dilute the Sample: Try diluting the conjugate in a recommended buffer to see if the aggregation is reversible.
Question 2: I am observing aggregation during a conjugation reaction with my protein/antibody. What is going wrong?
Aggregation during a conjugation reaction is a common problem, often stemming from the reaction chemistry and conditions. This is especially true when using activators like EDC and NHS to form an amide bond between the conjugate's acid groups and a protein's amine groups.
Potential Causes & Solutions:
-
Suboptimal Reaction pH: The activation of carboxylic acids with EDC/NHS is most efficient at a slightly acidic pH (e.g., pH 4.5-7.2), while the subsequent reaction of the activated NHS-ester with primary amines (like those on a protein) is most efficient at a physiological to slightly basic pH (pH 7-8).[5] Running the entire reaction at a single, non-optimal pH can lead to side reactions and aggregation.
-
Incompatible Buffer System: Using buffers that contain primary amines, such as Tris or glycine, is a critical error.[5][6] These buffer components will compete with your target protein for reaction with the activated conjugate, reducing your yield and potentially causing other side reactions.
-
High Reactant Concentrations: Overly high concentrations of the conjugate, protein, or coupling reagents can increase the likelihood of intermolecular cross-linking, where one conjugate molecule reacts with multiple protein molecules, leading to large aggregates.[1]
-
Disulfide Bond Reduction: If your protein or other reagents contain free thiols or trace amounts of reducing agents, they can reduce the disulfide bond in your linker. The resulting free thiols are highly reactive and can form incorrect intermolecular disulfide bonds with other linkers or proteins, causing aggregation.
Question 3: How can I specifically prevent the reduction and scrambling of the disulfide bond in the linker?
The disulfide bond is a key functional element but also a potential point of instability. Its integrity is crucial for the intended application of the linker.
Potential Causes & Solutions:
-
Presence of Reducing Agents: Avoid any intentional or unintentional addition of reducing agents like DTT, TCEP, or β-mercaptoethanol to your reaction mixture unless the protocol specifically calls for it.
-
Free Thiols on Proteins: If you are conjugating to a protein that has free cysteine residues, these can potentially interact with the disulfide bond. This is a particular concern with antibody fragments like Fabs, where unpaired cysteines can lead to disulfide scrambling and aggregation.[7]
-
Solution Environment: Maintaining an appropriate pH can help stabilize the disulfide bond. Extreme pH values can promote disulfide exchange reactions.
Preventative Measures:
-
Use High-Purity Reagents: Ensure all buffers and reagents are freshly prepared and free from contaminants that could act as reducing agents.
-
Consider a Capping Step: If your target molecule has reactive free thiols that are not the intended site of conjugation, consider capping them with an agent like N-ethylmaleimide (NEM) prior to introducing the disulfide-containing conjugate.
-
Work under Inert Atmosphere: For highly sensitive reactions, purging solutions with an inert gas like argon or nitrogen can help prevent oxidation-reduction side reactions.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG8 chains in the this compound conjugate?
The polyethylene glycol (PEG) chains serve several important functions. Primarily, they are hydrophilic and increase the overall water solubility of the conjugate.[8] This property helps to prevent aggregation and precipitation in aqueous buffers.[2][9] Additionally, the PEG chains act as flexible spacers, which can be important for ensuring that the molecule attached to the conjugate has the necessary freedom to interact with its target.
Q2: Which analytical techniques are best for detecting and quantifying aggregation?
Several methods can be used to assess the aggregation state of your conjugate:
-
Dynamic Light Scattering (DLS): An excellent first-line technique for detecting the presence of larger aggregates in a solution. It measures the size distribution of particles in the sample.
-
Size Exclusion Chromatography (SEC): A high-resolution technique that separates molecules based on their hydrodynamic size. It can be used to quantify the percentage of monomer, dimer, and larger aggregates.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Running samples under both non-reducing and reducing conditions can be very informative. Under non-reducing conditions, disulfide-linked aggregates will run as higher molecular weight species. Under reducing conditions (e.g., with DTT), these aggregates should resolve back to the monomer, confirming that the aggregation was mediated by disulfide bonds.
Q3: What are the ideal storage conditions for this compound conjugates?
For long-term stability, the conjugate should be stored as a solid or in a suitable organic solvent (like DMSO or DMF) at -20°C, protected from moisture and light.[3][5][8][10][11][12][13] Prepare aqueous solutions fresh for each experiment. If you must store an aqueous solution, filter-sterilize it and store it at 4°C for short periods, but be aware that stability may be reduced. Avoid repeated freeze-thaw cycles.
Data & Protocols
Data Presentation
Table 1: Recommended Buffer Systems for Handling and Conjugation
| Buffer System | Recommended pH | Use Case | Avoid When... |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | General handling, storage, and amine conjugation reactions.[5] | Activating acid groups with EDC/NHS (phosphate can sometimes interfere). |
| MES Buffer | 4.5 - 6.7 | Activating carboxylic acid groups with EDC/NHS.[6] | The final conjugation step with amines (pH is too low). |
| Borate Buffer | 8.0 - 9.0 | Conjugation of NHS-esters to amines.[6] | Stability of the disulfide bond or protein is compromised at this pH. |
| Carbonate/Bicarbonate Buffer | 8.0 - 9.0 | Alternative for NHS-ester to amine conjugation.[6] | Protein or conjugate is unstable at this pH. |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution |
| Cloudy solution upon dissolution | High concentration, incorrect pH | Dissolve at a lower concentration; verify and adjust buffer pH. |
| Precipitate forms during storage | Freeze-thaw cycles, degradation | Aliquot before freezing; store at 4°C for short term only; re-evaluate storage buffer. |
| Aggregation during EDC/NHS reaction | Wrong buffer (e.g., Tris), wrong pH, high concentration | Use MES buffer for activation, then raise pH with PBS/Borate for conjugation; perform a concentration titration. |
| High MW species on non-reducing SDS-PAGE | Intermolecular disulfide bond formation | Add a chelating agent (e.g., EDTA) to reactions; ensure no reducing agents are present to initiate scrambling. |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation to a Protein
This protocol minimizes aggregation by optimizing the pH for each reaction step.
-
Reagent Preparation:
-
Equilibrate the this compound conjugate and all other reagents to room temperature before opening.
-
Dissolve the conjugate in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).
-
Prepare fresh 0.1 M MES buffer, pH 6.0.
-
Prepare fresh 1X PBS, pH 7.4.
-
Prepare your protein in 1X PBS at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of the Conjugate:
-
In a microfuge tube, add the desired molar excess of the conjugate from the stock solution to an appropriate volume of MES buffer.
-
Add a 1.5-fold molar excess (relative to the conjugate) of EDC and a 2-fold molar excess of Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation to Protein:
-
Optional but recommended: Remove excess activation reagents using a desalting column equilibrated with 1X PBS, pH 7.4.
-
Add the activated conjugate solution to your protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Let it sit for 15 minutes.
-
-
Purification:
-
Remove unreacted conjugate and byproducts by dialyzing the sample against PBS or using size exclusion chromatography.
-
Visualizations
Caption: A flowchart for troubleshooting conjugate aggregation.
Caption: Mechanism of aggregation via intermolecular disulfide bonding.
Caption: Key steps in the conjugation workflow to avoid aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m-PEG8-acid, 1093647-41-6 | BroadPharm [broadpharm.com]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino-PEG8-acid, 756526-04-2 | BroadPharm [broadpharm.com]
- 11. Thiol-PEG8-acid, 866889-02-3 | BroadPharm [broadpharm.com]
- 12. Acid-PEG8-NHS ester | BroadPharm [broadpharm.com]
- 13. Azido-PEG8-acid, 1214319-92-2 | BroadPharm [broadpharm.com]
Technical Support Center: EDC/NHS Chemistry with PEGylated Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry with PEGylated linkers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS coupling reactions involving PEGylated linkers?
A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the carboxyl group on the PEG linker by EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2] For this activation step, MES (2-(N-morpholino)ethanesulfonic acid) buffer is a commonly recommended choice.[1][3] The subsequent reaction of the newly formed NHS-ester with a primary amine on the target molecule is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][4][5] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is frequently used for this coupling step.[1][6][7] Therefore, a two-step protocol with a pH change between the steps is often recommended for optimal results.[1][7]
Q2: What are the best buffers to use for this reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the desired reaction, reducing your coupling efficiency.[1]
-
Activation Step (pH 4.5-6.0): MES buffer is a suitable choice.[1][7]
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer are good options.[1]
Avoid buffers such as Tris and glycine , as they contain primary amines that will react with the NHS-activated PEG linker.[1][7]
Q3: How should I prepare and store my EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture and can lose activity if not handled and stored properly.[1][5]
-
Storage: Store EDC and NHS desiccated at -20°C.[1]
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation from forming inside the vial.[1][5] It is highly recommended to prepare EDC and NHS solutions immediately before use, as they are susceptible to hydrolysis in aqueous solutions.[1][8] For frequent use, consider aliquoting the reagents into smaller, single-use vials to minimize exposure to moisture.[1]
Q4: What are the recommended molar ratios of EDC and NHS to my PEGylated linker?
A4: The optimal molar ratio can vary depending on the specific molecules being conjugated. However, a common starting point is to use a molar excess of both EDC and NHS relative to the carboxyl-containing PEG linker. Some protocols suggest a 2 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS over the carboxyl groups.[1] Other sources recommend starting with a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS.[9] Optimization of these ratios is often necessary to achieve the desired conjugation efficiency.[1]
Q5: How can I stop (quench) the EDC/NHS coupling reaction?
A5: Quenching the reaction is an important step to deactivate any remaining reactive NHS-esters and prevent unwanted side reactions. Common quenching reagents include:
-
Hydroxylamine: Can be added to a final concentration of 10-50 mM to hydrolyze unreacted NHS esters.[1][7]
-
Tris or Glycine: These primary amine-containing buffers can be added to a final concentration of 20-50 mM to react with and cap any remaining NHS esters.[1]
-
2-Mercaptoethanol: This can be used to specifically quench the EDC activation reaction.[1][2][9]
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
This is one of the most frequently encountered problems in EDC/NHS chemistry. The root cause often lies in the reaction conditions or the quality of the reagents.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect pH | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5. Verify the pH of your buffers before starting the reaction.[1] |
| Inactive Reagents | EDC and NHS are moisture-sensitive.[1][10] Purchase fresh reagents and store them properly desiccated at -20°C.[1] Always allow the vials to warm to room temperature before opening to prevent condensation.[1] Prepare EDC and NHS solutions immediately before use.[1] |
| Competing Nucleophiles in Buffer | Avoid using buffers that contain primary amines (e.g., Tris, glycine) or carboxylates, as they will compete with the reaction.[1] Use recommended buffers like MES for the activation step and PBS for the coupling step.[1] |
| Hydrolysis of NHS-ester | The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.[4][11][12] Perform the coupling step as soon as possible after the activation step. |
| Insufficient Molar Ratio of Reagents | The molar ratio of EDC and NHS to the carboxyl groups may need to be optimized. Try increasing the molar excess of EDC and NHS.[1] |
Issue 2: Precipitation During the Reaction
Precipitation of your molecule of interest during the coupling reaction can lead to a significant decrease in yield.
| Potential Cause | Troubleshooting Suggestion |
| Protein Aggregation | Changes in pH or the addition of reagents can sometimes lead to protein aggregation.[1] Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. The use of PEGylated linkers can sometimes help to improve the solubility of the conjugate.[13] |
| High EDC Concentration | In some cases, very high concentrations of EDC can cause precipitation.[1] If you are using a large excess of EDC and observing precipitation, try reducing the concentration. |
| Nanoparticle Aggregation | When working with nanoparticles, the change in surface charge during the activation step can lead to aggregation.[14][15] Using a stabilizing agent like PEG can help to mitigate this.[14] |
Side Reactions in EDC/NHS Chemistry with PEGylated Linkers
While EDC/NHS chemistry is a robust method for bioconjugation, several side reactions can occur, potentially reducing the yield of the desired product.
Hydrolysis of the NHS-ester
The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions, converting the activated carboxyl group back to its original state. The rate of hydrolysis increases with increasing pH.[4][11][12] This competing reaction reduces the amount of NHS-ester available to react with the primary amine on the target molecule.
Formation of N-acylurea
A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea byproduct.[16][17] This occurs when the O-acylisourea intermediate reacts with another carboxyl group or is attacked by the amine of another EDC molecule instead of NHS or the target amine. This side reaction is more prevalent in the absence of NHS.
Intra- and Inter-molecular Crosslinking
If the molecule to be conjugated contains both carboxyl and amine groups, intra- or inter-molecular crosslinking can occur.[18] This can lead to the formation of polymers or aggregates. The use of a two-step coupling procedure, where the carboxyl-containing molecule is activated first and excess EDC and NHS are removed before adding the amine-containing molecule, can help to minimize this side reaction.[2]
Experimental Protocols
General Two-Step EDC/NHS Coupling Protocol for a PEGylated Linker to a Protein
This protocol provides a general guideline. Optimization of reactant concentrations, reaction times, and buffer conditions may be necessary for your specific application.
Materials:
-
Carboxyl-terminated PEGylated linker
-
Protein with primary amine groups
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0[1]
-
Purification tools: Desalting column or dialysis cassettes[6]
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials.[6]
-
Prepare a stock solution of the carboxyl-terminated PEGylated linker in an appropriate solvent (e.g., anhydrous DMF or DMSO).[6]
-
Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).[6]
-
-
Activation of the PEGylated Linker:
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.[6]
-
Add a 2 to 10-fold molar excess of EDC and a 1.2 to 5-fold molar excess of NHS relative to the carboxyl-terminated PEGylated linker.[1][6]
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[6]
-
-
Conjugation to the Amine-Containing Protein:
-
Add the activated PEG-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized.[6]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[6]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[6]
-
-
Characterization:
-
Analyze the purified conjugate using methods such as SDS-PAGE to confirm conjugation and mass spectrometry to determine the degree of labeling.[6]
-
Visualizations
Caption: EDC/NHS reaction mechanism with a PEGylated linker.
Caption: Troubleshooting workflow for low EDC/NHS coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. encapsula.com [encapsula.com]
- 10. researchgate.net [researchgate.net]
- 11. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pH for amine conjugation with activated PEG linkers
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the pH for amine conjugation with activated Polyethylene Glycol (PEG) linkers. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges in your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating an NHS-ester activated PEG to a primary amine?
The optimal pH for reacting an N-hydroxysuccinimide (NHS) ester activated PEG with a primary amine is typically in the range of 7.0 to 8.5.[1][2] A pH of 8.3-8.5 is often recommended as an ideal balance between a fast reaction rate and the stability of the NHS-ester.[1][3][4] This is because the primary amine on your target molecule needs to be in its unprotonated form (-NH2) to act as an effective nucleophile and react with the NHS-ester.[1]
Q2: Why is pH control so critical in NHS-ester PEGylation?
pH is a critical factor because of two competing reactions: aminolysis (the desired conjugation) and hydrolysis (an undesirable side reaction).
-
Aminolysis: The reaction between the deprotonated primary amine and the NHS-ester is most efficient at a neutral to slightly basic pH (7.0-9.0).[2][5][6][7]
-
Hydrolysis: The NHS-ester can also react with water, which regenerates the original carboxylic acid on the PEG and prevents it from conjugating to the amine.[1][2] The rate of this hydrolysis reaction increases significantly as the pH becomes more alkaline.[1][2]
Therefore, the optimal pH is a compromise to maximize the rate of aminolysis while minimizing the rate of hydrolysis.
Q3: What happens if the pH is too low or too high?
-
Too Low (pH < 7.0): The primary amines on the target molecule will be predominantly protonated (-NH3+), making them poor nucleophiles. This will significantly slow down or even prevent the conjugation reaction.[4]
-
Too High (pH > 8.5): While the amine will be deprotonated and highly reactive, the NHS-ester will be rapidly hydrolyzed by the excess hydroxide ions in the solution.[2][8] This can lead to low conjugation efficiency as the activated PEG is inactivated before it can react with the target molecule.[2][4] At very high pH (>9.0), there is also an increased risk of modifying other amino acid residues or causing protein denaturation.[9]
Q4: Which buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS-ester PEG.[1][2][10]
Recommended Buffers:
-
HEPES Buffer, pH 7.2-8.0[2]
Buffers to Avoid:
-
Any other buffer containing primary amines.
Q5: How does temperature affect the reaction?
The reaction can be performed at room temperature (for 0.5 to 4 hours) or at 4°C (typically for 2 to 4 hours or overnight).[2][9][11] Lowering the temperature can help to decrease the rate of hydrolysis of the NHS-ester, potentially improving the overall yield, especially if the stability of the activated PEG is a concern.[2]
Data Presentation: pH Effects on NHS-Ester Stability and Reaction Rates
The following tables summarize key quantitative data related to the pH-dependent stability of NHS-esters and typical reaction conditions.
Table 1: Half-life of NHS-Ester Hydrolysis at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life of NHS-Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 7.4 | Not Specified | > 120 minutes |
| 9.0 | Not Specified | < 9 minutes |
Data sourced from Thermo Fisher Scientific and a study on PEGylated bovine lactoferrin.[2][8]
Table 2: Recommended Reaction Conditions for Amine-PEG Conjugation with NHS-Esters
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Optimal balance between aminolysis and hydrolysis. A pH of 8.3-8.5 is often cited as ideal.[1][3][4] |
| Temperature | 4°C to Room Temperature | Lower temperatures can increase the stability of the NHS-ester.[2] |
| Reaction Time | 30 minutes to 4 hours at RT; 2 hours to overnight at 4°C | Reaction at pH 9.0 can be complete in as little as 10 minutes, but hydrolysis is also very rapid.[4][8][11][12] |
| Buffer System | PBS, Borate, Carbonate/Bicarbonate, HEPES | Must be free of primary amines.[1][2][10] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with NHS-Ester Activated PEG
This protocol provides a general guideline. Optimization may be required for your specific protein and PEG reagent.
Materials:
-
Protein solution (1-10 mg/mL) in a suitable amine-free buffer (e.g., 0.1 M PBS, pH 7.4).
-
NHS-ester activated PEG reagent.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) if the PEG reagent is not water-soluble.[2][4][10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4 or 1 M Glycine).[2][13]
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis).[13][14]
Procedure:
-
Protein Preparation: Ensure your protein solution is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using dialysis or a desalting column.[10]
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester activated PEG in the reaction buffer or a small amount of anhydrous DMSO/DMF if it has low aqueous solubility.[4][10] If using an organic solvent, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid protein denaturation.[15]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution.[11] The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight with gentle stirring.[11][16]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM to consume any unreacted NHS-ester PEG.[14] Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove unreacted PEG and byproducts by SEC or dialysis.[13][14]
-
Analysis: Analyze the PEGylated protein using techniques such as SDS-PAGE, HPLC, or mass spectrometry to determine the degree of PEGylation.[14][17]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical pathway of amine conjugation with an NHS-ester activated PEG.
Caption: Troubleshooting workflow for low PEGylation efficiency.
Caption: Decision tree for selecting the optimal pH for amine-PEG conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. precisepeg.com [precisepeg.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. NHS-PEG-NHS [nanocs.net]
- 12. Protocol for Protein PEGylation [jenkemusa.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Overcoming Challenges in Sterically Hindered Disulfide Bond Cleavage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of sterically hindered disulfide bonds.
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered disulfide bond not reducing completely?
A1: Incomplete reduction of sterically hindered disulfide bonds is a common issue and can be attributed to several factors:
-
Steric Hindrance: The most direct cause is the physical blocking of the disulfide bond by bulky neighboring chemical groups, preventing the reducing agent from accessing it.
-
Insufficient Reducing Agent Strength or Concentration: The chosen reducing agent may not be potent enough or its concentration may be too low to effectively reduce a well-protected disulfide bond.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact the efficiency of the reduction reaction. Thiol-based reducing agents, for instance, are more effective at pH values above 7.
-
Protein Conformation: The three-dimensional structure of a protein can bury disulfide bonds deep within its core, making them inaccessible to reducing agents in the solvent.
-
Redox Potential: Every disulfide bond has a specific redox potential, which determines its susceptibility to reduction. Bonds with a more negative redox potential are inherently more stable and harder to reduce.
Q2: How does solvent accessibility affect disulfide bond cleavage?
A2: Solvent accessibility is a critical factor in the susceptibility of a disulfide bond to reduction. Disulfide bonds that are exposed on the surface of a protein are readily accessible to reducing agents and are cleaved much more rapidly than those buried within the protein's structure. For example, interchain and hinge disulfide bonds in antibodies can be 100 to 1000 times more susceptible to reduction than the more buried intrachain disulfide bonds.[1][2]
Q3: Which reducing agent is best for cleaving sterically hindered disulfide bonds?
A3: The choice of reducing agent depends on the specific characteristics of your molecule and the experimental conditions. Here is a comparison of commonly used reducing agents:
-
Tris(2-carboxyethyl)phosphine (TCEP): Often considered the most powerful and effective reducing agent for sterically hindered disulfides. It is odorless, works over a wide pH range, and does not absorb at 280 nm.
-
Dithiothreitol (DTT): A strong reducing agent that is highly effective, particularly at pH > 7. However, it has a strong odor and is less stable than TCEP.
-
β-Mercaptoethanol (BME): A less potent reducing agent than DTT and TCEP, requiring higher concentrations for effective reduction. It also has a strong, unpleasant odor.
For particularly challenging, sterically hindered disulfide bonds, TCEP is generally the recommended starting point due to its superior reducing power.
Q4: Can I use denaturants to improve the cleavage of buried disulfide bonds?
A4: Yes, using denaturants is a highly effective strategy to improve the cleavage of buried disulfide bonds. Denaturing agents such as urea or guanidine hydrochloride unfold the protein, exposing the previously inaccessible disulfide bonds to the reducing agent. This significantly increases the rate and extent of reduction.
Q5: How can I quantify the extent of disulfide bond cleavage?
A5: The Ellman's assay is a widely used and reliable method for quantifying free sulfhydryl (thiol) groups, which are formed upon the cleavage of disulfide bonds. This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm. By comparing the amount of free thiols before and after the reduction reaction, you can determine the extent of disulfide bond cleavage.
Troubleshooting Guides
Table 1: Troubleshooting Incomplete Disulfide Bond Reduction
| Problem | Possible Cause | Recommended Solution |
| Low or no reduction of disulfide bond | Steric hindrance is preventing access of the reducing agent. | 1. Increase the concentration of the reducing agent. 2. Switch to a more powerful reducing agent (e.g., from BME to DTT or TCEP). 3. Add a denaturant (e.g., 6-8 M urea or 4-6 M guanidine hydrochloride) to the reaction buffer to unfold the protein and expose the disulfide bond. |
| Reducing agent is inactive or degraded. | 1. Use a fresh solution of the reducing agent. 2. Ensure proper storage conditions for the reducing agent stock solution. | |
| Suboptimal pH for reduction. | For thiol-based reducing agents like DTT and BME, ensure the pH of the reaction buffer is between 7.5 and 8.5 for optimal activity. TCEP is effective over a wider pH range. | |
| Reaction is very slow | Low temperature is slowing down the reaction kinetics. | Increase the reaction temperature (e.g., to 37°C or 50°C). Monitor for any potential protein aggregation or degradation at higher temperatures. |
| Insufficient reaction time. | Increase the incubation time of the reduction reaction. Monitor the reaction progress over time using a method like the Ellman's assay. | |
| Variability in reduction efficiency between batches | Inconsistent sample preparation. | Ensure consistent buffer composition, pH, and reagent concentrations for all experiments. |
| Oxidation of free thiols after reduction. | After reduction, consider alkylating the free thiols with an agent like iodoacetamide or N-ethylmaleimide to prevent re-oxidation and disulfide bond reformation. |
Table 2: Comparison of Common Reducing Agents for Disulfide Bond Cleavage
| Reducing Agent | Relative Strength | Optimal pH | Advantages | Disadvantages |
| TCEP | Strongest | 1.5 - 8.5 | Odorless, stable, effective over a wide pH range, does not absorb at 280 nm.[3] | Can be more expensive than other agents. |
| DTT | Strong | > 7.0 | Highly effective, well-established reagent.[4] | Strong odor, less stable than TCEP, can interfere with some downstream applications. |
| BME | Weaker | > 7.5 | Inexpensive. | Strong unpleasant odor, less potent requiring higher concentrations.[5][6] |
Experimental Protocols
Protocol: Quantification of Disulfide Bond Cleavage using Ellman's Assay
This protocol describes the use of Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) to quantify the concentration of free sulfhydryl groups in a protein sample before and after a reduction reaction.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or N-acetylcysteine (for standard curve)
-
Protein sample (before and after reduction)
-
Spectrophotometer or plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.
-
Cysteine Standard Stock Solution: Prepare a 2 mM stock solution of cysteine in the Reaction Buffer.
-
Standard Curve: Prepare a series of dilutions of the cysteine stock solution in the Reaction Buffer (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
-
Assay:
-
To 50 µL of each standard and each protein sample (unreduced and reduced) in a microplate well, add 200 µL of the DTNB solution.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance of each well at 412 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mM cysteine) from all standard and sample readings.
-
Plot the absorbance of the cysteine standards against their known concentrations to generate a standard curve.
-
Use the equation of the line from the standard curve to calculate the concentration of free sulfhydryl groups in your unreduced and reduced protein samples.
-
The extent of disulfide bond cleavage can be calculated by the increase in free sulfhydryl concentration after the reduction reaction.
-
Visualizations
Caption: Troubleshooting workflow for incomplete disulfide bond reduction.
Caption: Mechanism of disulfide bond reduction by a thiol-containing reducing agent.
Caption: Relationship between steric hindrance and disulfide bond cleavage rate.
References
- 1. mdpi.com [mdpi.com]
- 2. Heterogeneity in Disulfide Bond Reduction in IgG1 Antibodies Is Governed by Solvent Accessibility of the Cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. goldbio.com [goldbio.com]
- 5. scispace.com [scispace.com]
- 6. digital.csic.es [digital.csic.es]
Technical Support Center: Stability of Disulfide Linkers in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of disulfide linkers in plasma during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms responsible for the instability of disulfide linkers in plasma?
A1: The primary mechanism of instability for disulfide linkers in plasma is thiol-disulfide exchange with endogenous thiols. The most abundant reactive thiol in plasma is the free cysteine residue (Cys34) on human serum albumin (HSA), followed by free cysteine and glutathione.[1] These molecules can attack the disulfide bond in the linker, leading to premature cleavage of the payload from the antibody-drug conjugate (ADC). This process is a significant challenge as it can result in off-target toxicity and reduced therapeutic efficacy.[1][2][3]
Q2: What is the key difference between the reducing environment of the cytoplasm and the blood plasma?
A2: The intracellular environment of the cytoplasm has a significantly higher concentration of reduced glutathione (GSH), typically in the range of 1-10 mM.[1] In contrast, the concentration of reactive thiols in the blood plasma is much lower, with cysteine concentrations around 8-11 µM.[1] This steep gradient in reducing potential is the fundamental principle behind the design of disulfide-linked ADCs, which are intended to be stable in circulation and release their payload upon internalization into the target cell's cytoplasm.[1][][]
Q3: How does steric hindrance around the disulfide bond affect linker stability?
A3: Introducing bulky groups, such as methyl groups, on the carbon atoms adjacent to the disulfide bond significantly enhances linker stability.[6] This steric hindrance physically obstructs the approach of plasma thiols, thereby reducing the rate of thiol-disulfide exchange and premature drug release.[6][7] Studies have shown a direct correlation between the degree of steric hindrance and the plasma half-life of the ADC.[6]
Q4: Can the conjugation site on the antibody influence the stability of the disulfide linker?
A4: Yes, the conjugation site plays a crucial role in the stability of the disulfide linker. The local chemical and structural environment of the conjugation site can either protect the disulfide bond or leave it exposed to plasma thiols. Site-specific conjugation to engineered cysteine residues at locations with reduced solvent accessibility can provide a degree of steric protection, thereby enhancing the stability of the linker in circulation.[1]
Q5: What are some common strategies to improve the plasma stability of disulfide linkers?
A5: Several strategies can be employed to improve the plasma stability of disulfide linkers:
-
Introducing Steric Hindrance: As mentioned, adding bulky groups near the disulfide bond is a highly effective strategy.[6]
-
Site-Specific Conjugation: Engineering cysteine residues at sterically hindered or less solvent-accessible sites on the antibody can protect the disulfide linker.[1]
-
Disulfide Rebridging: This approach uses reagents that covalently rebridge the reduced interchain disulfide bonds of the antibody, creating a more stable and homogeneous conjugate.[8]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can improve the overall properties of the ADC and indirectly contribute to stability.
Troubleshooting Guide
Problem 1: My ADC shows rapid payload loss in a plasma stability assay. How can I confirm the mechanism and troubleshoot?
-
Possible Cause: The most likely cause is thiol-disulfide exchange with plasma thiols.
-
Troubleshooting Steps:
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the plasma sample over time. Look for a decrease in the average drug-to-antibody ratio (DAR) and the appearance of unconjugated antibody species.[9][10]
-
Albumin Adduct Detection: Employ a two-step immunocapture LC-MS/MS assay to specifically look for the formation of payload-albumin adducts. This provides direct evidence of thiol exchange with albumin.[11][12]
-
Increase Steric Hindrance: If thiol exchange is confirmed, consider re-designing the linker to include steric hindrance, such as methyl groups, adjacent to the disulfide bond.[6]
-
Evaluate Conjugation Site: If using site-specific conjugation, assess whether a different conjugation site with lower solvent accessibility could improve stability.[1]
-
Problem 2: I am observing inconsistent DAR values in my plasma stability assay replicates. What could be the issue?
-
Possible Cause: Inconsistent sample handling, assay variability, or issues with the analytical method can lead to variable DAR measurements.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure consistent incubation times, temperatures (37°C), and plasma-to-ADC ratios for all samples.
-
Optimize LC-MS Method: Validate your LC-MS method for linearity, precision, and accuracy. Ensure complete separation of different DAR species.
-
Use of Internal Standards: Incorporate an internal standard in your LC-MS analysis to account for variations in sample processing and instrument response.
-
Control for Plasma Variability: Use pooled plasma from multiple donors to minimize variability between experiments.
-
Problem 3: My sterically hindered disulfide linker is still showing some instability. What other factors could be at play?
-
Possible Cause: While steric hindrance is a major factor, other aspects of the ADC design can influence stability.
-
Troubleshooting Steps:
-
Antibody Integrity: Ensure that the conjugation process itself is not compromising the structural integrity of the antibody, which could expose the linker. Size exclusion chromatography (SEC) can be used to check for aggregation or fragmentation.
-
Payload Properties: Highly hydrophobic payloads can sometimes influence the local conformation of the linker, potentially making it more accessible to plasma thiols.
-
Linker Length and Composition: The overall length and chemical nature of the linker can impact its flexibility and how it presents the disulfide bond. Experimenting with different linker architectures may be beneficial.
-
Quantitative Data on Disulfide Linker Stability
The stability of disulfide linkers in plasma is a critical parameter for the successful development of ADCs. The following table summarizes quantitative data on the stability of various disulfide linkers from published studies.
| Linker Type | Steric Hindrance | Conjugation Site | In Vivo Model | Stability Metric | Result | Reference |
| DM1 | None | Engineered Cysteine (V205C) | Mouse | % Drug Loss at 7 days | ~70% | [1] |
| DM3 | One Methyl Group | Engineered Cysteine (V205C) | Mouse | % Drug Loss at 7 days | ~40% | [1] |
| DM3 | One Methyl Group | Engineered Cysteine (K149C) | Mouse | % Drug Loss at 7 days | ~10% | [1] |
| SPDB-DM4 | Two Methyl Groups | Lysine | Mouse | Half-life | ~9 days | [1] |
Experimental Protocols
Protocol: Assessing ADC Plasma Stability by LC-MS
This protocol outlines a general procedure for evaluating the stability of a disulfide-linked ADC in plasma by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Disulfide-linked ADC of interest
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1% formic acid in water)
-
Reducing agent (e.g., DTT or TCEP) for reduced mass analysis (optional)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable column (e.g., C4 or C8 reversed-phase)
Procedure:
-
Sample Preparation:
-
Spike the ADC into pre-warmed human plasma to a final concentration of 1 mg/mL.
-
Incubate the plasma-ADC mixture at 37°C.
-
At designated time points (e.g., 0, 4, 24, 48, 72, 96, and 120 hours), withdraw an aliquot of the mixture.
-
Immediately freeze the aliquots at -80°C to quench the reaction until analysis.
-
-
Immunoaffinity Capture:
-
Thaw the plasma samples on ice.
-
Add an appropriate amount of immunoaffinity capture beads to each plasma sample.
-
Incubate for 1-2 hours at 4°C with gentle mixing to allow the ADC to bind to the beads.
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads three times with wash buffer to remove non-specifically bound plasma proteins.
-
-
Elution:
-
Add elution buffer to the beads to release the captured ADC.
-
Incubate for 5-10 minutes at room temperature.
-
Pellet the beads and collect the supernatant containing the purified ADC.
-
-
LC-MS Analysis:
-
Inject the eluted ADC sample onto the LC-MS system.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the different DAR species.
-
Acquire mass spectra in the appropriate mass range to detect the intact ADC.
-
Deconvolute the raw mass spectra to obtain the mass of the different ADC species.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the relative abundance of each DAR species at each time point.
-
Determine the average DAR at each time point using the following formula: Average DAR = Σ(DARi * %Abundancei) / 100
-
Plot the average DAR as a function of time to assess the stability of the disulfide linker.
-
Visualizations
Caption: Mechanism of disulfide linker instability in plasma.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inefficient Intracellular Cleavage of Disulfide-Based ADCs
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the intracellular cleavage of disulfide-based Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the intracellular cleavage of disulfide-based ADCs?
Disulfide linkers in ADCs are designed to be stable in the bloodstream and selectively cleaved within the reducing environment of the target cell.[1] The primary mechanism of cleavage involves thiol-disulfide exchange reactions with intracellular reducing agents. The most abundant of these is glutathione (GSH), which is present in millimolar concentrations inside the cell, compared to micromolar concentrations in the blood.[2] Additionally, enzymatic systems such as the thioredoxin (Trx) and glutaredoxin (Grx) systems, which utilize NADPH as a cofactor, can also catalyze the cleavage of disulfide bonds in ADCs.[3][4][5]
Q2: Why is my disulfide-linked ADC showing high antigen-binding affinity but low in vitro cytotoxicity?
A common reason for this discrepancy is inefficient intracellular cleavage of the disulfide linker and subsequent release of the cytotoxic payload.[6] Several factors can contribute to this:
-
Oxidizing Endosomal/Lysosomal Environment: Contrary to earlier assumptions, recent studies suggest that endosomes and lysosomes, where ADCs are often trafficked after internalization, can be oxidizing environments, which would not favor the reduction of disulfide bonds.[7]
-
Steric Hindrance: The chemical structure of the linker and the payload can create steric hindrance around the disulfide bond, making it less accessible to intracellular reducing agents.[1][8]
-
Slow Payload Release Kinetics: Even after the disulfide bond is cleaved, the subsequent self-immolation or release mechanism of the linker might be slow, leading to a delayed or reduced concentration of the free payload in the cytosol.[9]
-
Cellular Efflux of the Payload: The released payload might be a substrate for multidrug resistance (MDR) transporters, leading to its rapid efflux from the cell before it can reach its intracellular target.
Q3: How does the conjugation site on the antibody affect disulfide linker cleavage?
The specific site of conjugation on the antibody can significantly impact the accessibility and cleavage of the disulfide linker.[9] Conjugation to cysteines in more sterically hindered or buried regions of the antibody can shield the disulfide bond from intracellular reducing agents, leading to less efficient cleavage compared to more solvent-exposed sites.[9] The local microenvironment, including charged residues near the conjugation site, can also influence the rate of disulfide reduction.
Q4: Can the antibody isotype (e.g., IgG1 vs. IgG2) influence the cleavage of disulfide-linked ADCs?
Yes, the IgG isotype can affect the cleavage of interchain disulfide bonds. For instance, IgG2 antibodies have different disulfide bond structures and isoforms compared to IgG1s, which can influence the kinetics of disulfide bond reduction during both the manufacturing process and potentially intracellular processing.[10][11] The accessibility of the hinge region, where interchain disulfides are located, can differ between isotypes, impacting their susceptibility to reduction.
Troubleshooting Guides
Problem 1: Low or Inconsistent Cytotoxicity in Cell-Based Assays
Symptom: Your disulfide-linked ADC demonstrates good binding to the target antigen on cancer cells, but the in vitro cytotoxicity (e.g., IC50 value) is significantly lower than expected, or varies between experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inefficient Intracellular Cleavage | 1. Quantify Intracellular Payload Release: Perform an assay to directly measure the concentration of the released payload inside the target cells. An LC-MS-based method is the gold standard for this (see Experimental Protocol 1).[12][13] A significant discrepancy between the amount of internalized ADC and the amount of free payload indicates a cleavage issue. 2. Assess Linker Stability in a Reductive Environment: Conduct an in vitro reduction assay using varying concentrations of glutathione or dithiothreitol (DTT) to compare the cleavage rate of your ADC to a control ADC with a known efficiently cleaved linker.[1] This can help determine if steric hindrance is a factor. |
| Low Intracellular Glutathione (GSH) Levels | 1. Measure Intracellular GSH Levels: The target cell line may have inherently low levels of GSH. Use a commercially available kit to quantify intracellular GSH concentration (see Experimental Protocol 2).[14] 2. Modulate GSH Levels: If GSH levels are low, you can treat cells with agents that are known to increase or decrease GSH levels to see if this impacts ADC cytotoxicity. |
| Inefficient ADC Internalization or Trafficking | 1. Confirm Internalization: Use a fluorescence-based assay (e.g., with a pH-sensitive dye conjugated to the ADC) to confirm that the ADC is being internalized after binding to the cell surface. 2. Analyze Intracellular Trafficking: Employ confocal microscopy to visualize the colocalization of the fluorescently labeled ADC with endosomal and lysosomal markers to ensure it is being trafficked to the correct compartments for processing. |
| Payload Efflux | 1. Use MDR Inhibitors: Co-incubate the cells with your ADC and a known inhibitor of MDR pumps (e.g., verapamil). A significant increase in cytotoxicity suggests that the payload is being actively pumped out of the cells. |
Problem 2: Suboptimal In Vivo Efficacy Despite Good In Vitro Potency
Symptom: Your ADC is potent in vitro but shows poor anti-tumor activity in xenograft models.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Premature Cleavage in Circulation | 1. Assess Plasma Stability: Incubate the ADC in plasma from the animal model species (e.g., mouse, rat) at 37°C for various time points. Analyze the samples by LC-MS to determine the rate of payload deconjugation.[1] High rates of premature cleavage can lead to off-target toxicity and reduced delivery of the intact ADC to the tumor. |
| Inefficient Cleavage in the Tumor Microenvironment | 1. Analyze Intratumor Catabolites: After treating xenograft-bearing animals with the ADC, excise the tumors at different time points and analyze the tumor homogenates by LC-MS/MS to identify and quantify the ADC catabolites, including the released payload.[12] This provides direct evidence of whether the linker is being cleaved within the tumor. |
| Limited Bystander Effect | 1. Evaluate Payload Permeability: The released payload may have poor membrane permeability, limiting its ability to diffuse to and kill neighboring antigen-negative tumor cells (the bystander effect).[3][6] 2. Conduct a Bystander Effect Assay: Perform an in vitro co-culture assay with a mix of antigen-positive and antigen-negative cells to determine if the ADC can elicit a bystander killing effect (see Experimental Protocol 3).[15] |
Quantitative Data Summary
The stability and cleavage rate of disulfide linkers are critically dependent on the steric hindrance around the disulfide bond. The following table summarizes representative data on the stability of maytansinoid conjugates with linkers of varying steric hindrance.
| Linker | Structure Adjacent to Disulfide (Maytansinoid Side) | Structure Adjacent to Disulfide (Linker Side) | In Vitro Stability (Half-life with DTT) | In Vivo Plasma Stability (Mouse) |
| Less Hindered | -CH(CH₃)- | -CH₂- | Shorter | Lower |
| Moderately Hindered | -C(CH₃)₂- | -CH₂- | Intermediate | Intermediate |
| Highly Hindered | -C(CH₃)₂- | -CH(CH₃)- | Longer | Higher |
Data synthesized from literature reports.[1] Actual values will vary depending on the specific ADC and experimental conditions.
Experimental Protocols
Experimental Protocol 1: LC-MS/MS Quantification of Intracellular Payload Release
Objective: To quantify the concentration of free payload released from an ADC within target cells.
Materials:
-
ADC of interest
-
Target cancer cell line
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with the ADC at a relevant concentration and incubate for various time points (e.g., 4, 24, 48 hours). Include untreated cells as a negative control.
-
Cell Harvesting and Washing:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any non-internalized ADC.
-
Lyse the cells by adding lysis buffer and scraping the cells.
-
-
Protein Precipitation:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add 3 volumes of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (a stable isotope-labeled version of the payload is ideal).
-
Vortex vigorously and incubate at -20°C for at least 2 hours to precipitate proteins.
-
-
Sample Clarification: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
LC-MS/MS Analysis:
-
Carefully collect the supernatant and transfer it to an autosampler vial.
-
Analyze the samples using a validated LC-MS/MS method optimized for the detection and quantification of the specific payload.[16][17][18]
-
Generate a standard curve using known concentrations of the payload to quantify the amount in the cell lysates.
-
-
Data Normalization: Normalize the quantified payload amount to the total protein concentration in the cell lysate (determined by a BCA assay) or to the cell number.
Experimental Protocol 2: Measurement of Intracellular Glutathione (GSH)
Objective: To determine the concentration of reduced glutathione (GSH) in the target cell line.
Materials:
-
Target cancer cell line
-
Commercially available GSH assay kit (e.g., colorimetric or fluorometric)
-
Cell culture reagents
-
PBS
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Culture and harvest the cells according to the manufacturer's protocol for the chosen GSH assay kit. This typically involves washing the cells with PBS and then lysing them with a specific buffer provided in the kit.
-
Perform the Assay: Follow the kit's instructions for mixing the cell lysate with the assay reagents. This usually involves a reaction where GSH reacts with a chromogenic or fluorogenic probe.
-
Generate a Standard Curve: Prepare a series of GSH standards of known concentrations as described in the kit protocol.
-
Measure Absorbance or Fluorescence: Read the absorbance or fluorescence of the samples and standards on a microplate reader at the specified wavelength.
-
Calculate GSH Concentration: Determine the GSH concentration in the cell lysates by comparing their readings to the standard curve. Normalize the results to the protein concentration or cell number.[14]
Experimental Protocol 3: In Vitro Bystander Effect Co-Culture Assay
Objective: To assess the ability of an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
ADC of interest
-
Control antibody
-
Cell culture reagents
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a multi-well plate at a defined ratio (e.g., 1:1 or 1:5).
-
ADC Treatment: After the cells have adhered, treat them with serial dilutions of the ADC or a control antibody.
-
Incubation: Incubate the co-culture for a period that is sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Imaging and Analysis:
-
Image the wells using a fluorescence microscope or a high-content imaging system.
-
Specifically quantify the number of viable Ag- (GFP-positive) cells in the presence and absence of the ADC.
-
-
Data Interpretation: A significant reduction in the number of viable Ag- cells in the ADC-treated wells compared to the control wells indicates a bystander effect. This suggests that the payload is successfully released from the Ag+ cells and is able to diffuse to and kill the neighboring Ag- cells.[15]
Visualizations
Caption: Intracellular cleavage pathways for disulfide-based ADCs.
Caption: A logical workflow for troubleshooting low ADC potency.
Caption: Relationship between cleavage efficiency and the bystander effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. | Semantic Scholar [semanticscholar.org]
- 7. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Structure and Concentration of Intratumor Catabolites Determine Efficacy of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simple and Rapid LC–MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker [ouci.dntb.gov.ua]
- 18. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Protocols for EDC/NHS Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) conjugation chemistry. This guide focuses specifically on the critical step of quenching the reaction to ensure stable and successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench an EDC/NHS conjugation reaction?
A1: Quenching is a critical step in EDC/NHS conjugation to stop the reaction and deactivate any remaining reactive molecules. This prevents undesirable side reactions, such as the formation of N-acylurea byproducts or unwanted cross-linking of molecules, which can lead to aggregation and reduced yield of the desired conjugate.[1] It also ensures the stability of the final conjugate by preventing further modifications.
Q2: What are the common quenching agents for EDC/NHS reactions?
A2: Several reagents can be used to quench EDC/NHS reactions, each with a specific target and mechanism. The choice of quenching agent depends on which part of the reaction you intend to stop. Common quenching agents include:
-
Primary amine-containing compounds: Tris, glycine, lysine, or ethanolamine are frequently used to quench the reaction by reacting with and capping any remaining NHS esters.[2][3]
-
Hydroxylamine: This agent specifically hydrolyzes unreacted NHS esters, resulting in the formation of a hydroxamate.[2][4]
-
2-Mercaptoethanol (BME) or Dithiothreitol (DTT): These thiol-containing compounds are used to quench the EDC activation step specifically.[4][5]
Q3: When should I quench the EDC activation step versus the NHS-ester reaction?
A3: The timing and choice of quenching agent depend on your experimental design, particularly whether you are performing a one-step or a two-step conjugation.
-
Two-Step Conjugation: In a two-step protocol, the carboxyl-containing molecule is first activated with EDC and NHS. Before adding the amine-containing molecule, it is often beneficial to quench the EDC to prevent it from reacting with any carboxyl groups on the second molecule. In this case, a thiol-containing compound like 2-mercaptoethanol is used.[4]
-
One-Step or Post-Conjugation Quenching: To stop the overall reaction after the amine-containing molecule has been added, a primary amine-containing compound (like Tris or glycine) or hydroxylamine is used to deactivate any remaining NHS esters.[2][3]
Q4: Do primary amine quenching agents have any side effects?
A4: Yes, while effective at quenching NHS esters, primary amine-containing compounds like Tris, glycine, lysine, and ethanolamine can modify any remaining activated carboxyl groups on your target molecule.[3][4][6] This may be a concern if the integrity of all carboxyl groups is critical for your application. Hydroxylamine is an alternative that hydrolyzes the NHS ester, regenerating a modified carboxyl group (hydroxamate).[4]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Low or no yield is a common problem in EDC/NHS conjugation. If you suspect issues with your quenching step might be contributing, consider the following:
| Potential Cause | Recommended Action |
| Premature Quenching | Ensure the quenching agent is added only after the desired conjugation has had sufficient time to proceed. Refer to optimized protocols for recommended incubation times (typically 1-2 hours at room temperature).[4] |
| Incorrect Quenching Agent | Verify you are using the appropriate quenching agent for your protocol. For quenching EDC in a two-step reaction, use 2-mercaptoethanol.[4] For quenching NHS esters after conjugation, use Tris, glycine, or hydroxylamine.[2] |
| Degraded Quenching Reagent | Prepare fresh solutions of your quenching agent. Ensure proper storage of stock materials. |
Issue 2: Precipitation or Aggregation of Conjugate
Precipitation can occur for several reasons, and improper quenching can be a contributing factor.
| Potential Cause | Recommended Action |
| Unquenched Cross-linking | Failure to quench the reaction can lead to continued cross-linking between molecules, resulting in large, insoluble aggregates. Ensure a sufficient concentration of the quenching agent is added and allowed to react for the recommended time. |
| pH Shift from Quenching Buffer | The addition of a quenching buffer can alter the pH of the reaction mixture, potentially causing your protein or molecule to precipitate. Ensure the final pH of the solution is compatible with your molecule's stability. |
| High EDC Concentration | While not directly a quenching issue, using a large excess of EDC can sometimes lead to precipitation.[2] If this occurs, consider reducing the EDC concentration in subsequent experiments. |
Experimental Protocols & Data
Quenching Agent Comparison
The following table summarizes common quenching agents, their typical working concentrations, and their mechanism of action.
| Quenching Agent | Typical Final Concentration | Target | Mechanism | Potential Side Effects |
| Tris | 20-50 mM[2][4] | NHS esters | Reacts with NHS esters to form a stable amide bond. | Modifies carboxyl groups.[4] |
| Glycine | 20-50 mM[3][4] | NHS esters | Reacts with NHS esters to form a stable amide bond. | Modifies carboxyl groups.[4] |
| Ethanolamine | 20-50 mM[4] | NHS esters | Reacts with NHS esters to form a stable amide bond. | Modifies carboxyl groups.[4] |
| Hydroxylamine | 10-50 mM[2] | NHS esters | Hydrolyzes NHS esters to form hydroxamates.[4] | Regenerates a modified carboxyl group. |
| 2-Mercaptoethanol | 20 mM[4] | EDC | Inactivates EDC. | - |
Detailed Quenching Protocol (Two-Step Conjugation)
This protocol provides a detailed methodology for a two-step EDC/NHS protein conjugation, including specific quenching steps.
Materials:
-
Protein #1 (with carboxyl groups)
-
Protein #2 (with primary amine groups)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
EDC
-
NHS (or Sulfo-NHS)
-
2-Mercaptoethanol
-
Hydroxylamine HCl
Procedure:
-
Activation of Protein #1:
-
Quenching of EDC:
-
Conjugation to Protein #2:
-
Quenching of NHS Esters:
-
Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.[4]
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess quenching reagent and other small molecules by dialysis or using a desalting column.
-
Visualizations
References
Technical Support Center: Post-Bioconjugation Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the critical step of removing excess unconjugated linkers after a bioconjugation reaction.
FAQs: General Questions
Q1: Why is it crucial to remove excess unconjugated linkers?
A1: Residual unconjugated linkers can lead to several undesirable outcomes. They can react with other molecules in subsequent steps, leading to product heterogeneity and potential off-target effects.[1] In the context of Antibody-Drug Conjugates (ADCs), free linker-payload molecules can cause off-target toxicity, narrowing the therapeutic index of the drug.[2][3][4]
Q2: What are the most common methods for removing small molecules like unconjugated linkers from bioconjugates?
A2: The most prevalent techniques are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1] Protein precipitation is another method that can be employed for this purpose.[5]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on factors such as the scale of your experiment, the properties of your bioconjugate, the required final purity, and available equipment. The decision tree below can guide your selection process.
Method Comparison
The following table summarizes key quantitative parameters for the most common purification methods. Values can vary depending on the specific bioconjugate and experimental conditions.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) | Precipitation |
| Typical Protein Recovery | >90% | >95% | >95% | 80-95% |
| Purity Achieved | High to Very High | High | High | Moderate to High |
| Processing Time | 1-4 hours | 12-48 hours | 1-6 hours | 2-8 hours |
| Scalability | Limited by column size | Difficult to scale up | Highly scalable | Scalable |
| Typical Sample Volume | < 10 mL | 1-50 mL | >10 mL to Liters | >5 mL |
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
Experimental Protocol: SEC for Linker Removal
-
Column Selection: Choose a column with a fractionation range appropriate for separating your bioconjugate from the small molecule linker. For antibodies (~150 kDa), a resin with a fractionation range of 10,000 to 300,000 Da is suitable.
-
Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, degassed buffer (e.g., PBS).
-
Sample Preparation: Centrifuge your bioconjugation reaction mixture at 10,000 x g for 10 minutes to remove any precipitated material.
-
Sample Loading: Load the clarified sample onto the column. The sample volume should ideally be between 1-5% of the total column volume for optimal separation.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and a wavelength specific to your linker/drug if applicable. The bioconjugate will elute in the earlier fractions, while the smaller unconjugated linker will elute later.
SEC Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor resolution between bioconjugate and linker peaks | - Inappropriate column choice- Sample volume too large- Flow rate too high | - Select a column with a smaller pore size.- Reduce sample volume to <5% of column volume.- Decrease the flow rate. |
| Low protein recovery | - Non-specific binding to the column matrix- Protein precipitation on the column | - Increase the ionic strength of the buffer (e.g., add 150 mM NaCl).- Ensure the buffer pH is not close to the pI of the protein. |
| Broad or tailing peaks | - Sample viscosity is too high- Secondary interactions with the column | - Dilute the sample.- Adjust buffer pH or ionic strength. |
Dialysis
Experimental Protocol: Dialysis for Linker Removal
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your bioconjugate but larger than the unconjugated linker. For an antibody-drug conjugate, a 10-20 kDa MWCO is typically used.
-
Membrane Preparation: Hydrate the dialysis membrane in the dialysis buffer.
-
Sample Loading: Load the bioconjugation reaction mixture into the dialysis tubing or cassette, leaving some space for potential volume increase.
-
Dialysis: Place the sealed dialysis unit in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.
-
Buffer Exchange: Change the dialysis buffer at least 3-4 times over 24-48 hours to ensure complete removal of the unconjugated linker.
Dialysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Protein precipitation in the dialysis bag | - Buffer pH is at or near the protein's isoelectric point (pI).- Low ionic strength of the dialysis buffer. | - Use a buffer with a pH at least 1 unit away from the pI.- Include a moderate salt concentration (e.g., 50-150 mM NaCl) in the dialysis buffer. |
| Incomplete removal of unconjugated linker | - Insufficient buffer volume or number of buffer changes.- Dialysis time is too short. | - Increase the volume of the dialysis buffer and perform at least 3-4 buffer changes.- Extend the dialysis time, with the final change overnight. |
| Sample volume significantly increased | - Osmotic pressure difference between the sample and the buffer. | - Ensure the osmolarity of the dialysis buffer is similar to that of the sample. |
Tangential Flow Filtration (TFF)
Experimental Protocol: TFF for Linker Removal
-
System Setup: Install a TFF membrane with an appropriate MWCO (e.g., 30 kDa for an antibody).
-
System Equilibration: Flush the system with the desired buffer.
-
Concentration: Concentrate the bioconjugation reaction mixture to a smaller volume.
-
Diafiltration: Add the new buffer (diafiltration buffer) to the reservoir at the same rate as the filtrate is being removed. This washes out the small molecule linkers while retaining the bioconjugate. Perform 5-10 diavolumes for efficient removal.
-
Final Concentration: Concentrate the purified bioconjugate to the desired final concentration.
-
Recovery: Recover the purified product from the system.
TFF Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low flux rate | - Membrane fouling.- High sample viscosity.- Incorrect transmembrane pressure (TMP). | - Clean the membrane according to the manufacturer's instructions.- Dilute the sample or perform a pre-clarification step.- Optimize the TMP. |
| Low protein recovery | - Protein binding to the membrane.- Protein aggregation. | - Use a membrane with a different material.- Optimize buffer conditions (pH, ionic strength) to minimize aggregation. |
| Inefficient linker removal | - Insufficient number of diavolumes.- Incorrect membrane MWCO. | - Increase the number of diafiltration volumes (typically 5-10).- Ensure the MWCO is appropriate for retaining the bioconjugate while allowing the linker to pass through. |
Precipitation
Experimental Protocol: Precipitation for Linker Removal
-
Precipitant Selection: Ammonium sulfate is a common choice for protein precipitation.
-
Precipitation: Slowly add a saturated solution of ammonium sulfate to your bioconjugation mixture while gently stirring on ice. The final concentration of ammonium sulfate will depend on the properties of your protein and needs to be determined empirically.
-
Incubation: Allow the mixture to incubate on ice for 30-60 minutes to allow for complete precipitation.
-
Centrifugation: Pellet the precipitated bioconjugate by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).
-
Resuspension and Dialysis: Carefully discard the supernatant containing the unconjugated linker and resuspend the protein pellet in a minimal volume of your desired buffer. A subsequent dialysis or SEC step is often required to remove the precipitating agent.
Precipitation Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low protein recovery | - Incomplete precipitation.- Protein loss during supernatant removal. | - Optimize the concentration of the precipitating agent.- Be careful when decanting the supernatant. |
| Protein is difficult to redissolve | - Protein denaturation.- Precipitate is too compact. | - Try different resuspension buffers with varying pH and ionic strength.- Avoid over-compacting the pellet during centrifugation. |
| Contamination with precipitating agent | - Incomplete removal after resuspension. | - Perform a subsequent purification step like dialysis or SEC to remove the precipitating agent. |
Impact of Residual Linker on Therapeutic Index
For therapeutic bioconjugates like ADCs, the presence of residual unconjugated linker-payload can negatively impact the therapeutic index by increasing off-target toxicity.[2][3][4]
References
Validation & Comparative
Stability Showdown: Acid-PEG8-S-S-PEG8-acid in Plasma vs. Cytoplasm
A comparative guide for researchers, scientists, and drug development professionals on the differential stability of disulfide-linked PEG structures in biological environments.
The strategic design of drug delivery systems often hinges on the predictable release of a therapeutic agent at its target site. For molecules like Acid-PEG8-S-S-PEG8-acid, which incorporates a disulfide bond, the significant difference in redox potential between the extracellular environment (plasma) and the intracellular environment (cytoplasm) is the cornerstone of its utility. This guide provides an objective comparison of the stability of this disulfide-linked polyethylene glycol (PEG) derivative in plasma versus the cytoplasm, supported by established biochemical principles and illustrative experimental data from analogous compounds.
The Decisive Factor: A Tale of Two Redox Environments
The stability of the disulfide bond in this compound is fundamentally governed by the concentration of reducing agents, most notably glutathione (GSH), in its surrounding milieu. The nearly thousand-fold difference in GSH concentration between the cytoplasm and the plasma dictates the fate of this linker.[1]
-
Plasma: An Oxidizing Extracellular Space. The blood plasma is characterized by its oxidizing environment. The concentration of reduced glutathione is in the low micromolar (µM) range, creating conditions where disulfide bonds are relatively stable.[2] This stability in circulation is a critical attribute for drug delivery vehicles, preventing premature release of the payload before reaching the target cells.
-
Cytoplasm: A Reducing Intracellular Haven. In stark contrast, the cytoplasm of a cell is a highly reducing environment. This is primarily due to a high concentration of glutathione, which is actively maintained in its reduced form (GSH) at millimolar (mM) concentrations (typically 1-10 mM).[1] This abundance of GSH readily facilitates the cleavage of disulfide bonds through a thiol-disulfide exchange reaction, leading to the release of the conjugated molecules.
The following diagram illustrates this fundamental difference in stability:
Quantitative Comparison of Stability
| Compound Type | Environment | Condition | Half-life / Stability | Reference |
| Maytansine Disulfide ADC | In vivo (Circulation) | Human Plasma | ~9 days | [3] |
| Disulfide-linked Prodrug | In vitro | 5 mM Glutathione (Cytoplasmic mimic) | Rapid cleavage (minutes to hours) | [4] |
| PEG-disulfide conjugate | In vitro | 10 mM Glutathione (Cytoplasmic mimic) | ~83% release in 5 days | [5] |
| Peptide with Disulfide Bridge | In vivo (Circulation) | Human Plasma | 43.5 hours | [6] |
Experimental Protocols
To empirically determine the stability of this compound, the following experimental protocols can be employed.
Protocol 1: Stability Assay in Human Plasma
This protocol assesses the stability of the disulfide bond in a simulated in vivo circulatory environment.
Workflow Diagram:
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the stock solution into fresh human plasma to a final concentration of 10-100 µM. Incubate the mixture at 37°C in a shaking water bath.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma mixture.
-
Protein Precipitation: Immediately add a cold protein precipitation agent, such as acetonitrile (typically 3 volumes), to the aliquot to stop any enzymatic reactions and precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of intact this compound remaining.
-
Data Interpretation: Plot the percentage of the remaining intact compound against time to determine its stability profile and calculate the half-life (t½) in plasma.
Protocol 2: Intracellular Stability Assay (Cytoplasmic Mimic)
This protocol evaluates the cleavage of the disulfide bond in a reducing environment that simulates the cell cytoplasm.
Workflow Diagram:
References
- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 3. Sensitive quantitative analysis of disulfide bonds in polypeptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of HD56, a novel prodrug, and its active metabolite in cynomolgus monkey plasma using LC-MS/MS for elucidating its pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutathione-mediated release of Bodipy® from PEG cofunctionalized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cleavable vs. Non-Cleavable Linkers in Targeted Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which synergistically combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the efficacy and safety of an ADC. The choice between a cleavable and a non-cleavable linker is a crucial decision in ADC design, directly impacting its mechanism of action, therapeutic window, and overall clinical success. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of key processes.
Introduction to Linker Technology in ADCs
Linkers in ADCs are not merely passive connectors; they are intelligently designed molecules that control the stability of the ADC in circulation and the release of the cytotoxic payload at the target site. The ideal linker ensures that the ADC remains intact in the bloodstream to minimize off-target toxicity, while enabling efficient payload release upon reaching the tumor. Broadly, linkers are categorized into two main types: cleavable and non-cleavable.[1]
Cleavable linkers are designed to be labile and release the payload upon encountering specific triggers present in the tumor microenvironment or within the cancer cell.[2][3] These triggers can include specific enzymes, acidic pH, or a high concentration of reducing agents like glutathione.[2][4] This controlled release mechanism can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[1][5]
Non-cleavable linkers , in contrast, are highly stable and do not have a specific cleavage site.[6] The release of the payload from these linkers relies on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell.[4][7] This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity, as the payload is primarily released inside the target cancer cell.[4][8]
Comparative Performance Data
The choice between a cleavable and non-cleavable linker significantly influences the performance of an ADC. Below is a summary of quantitative data from various studies comparing the in vitro cytotoxicity, in vivo efficacy, and plasma stability of ADCs with these two linker types.
In Vitro Cytotoxicity
The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50 | [9] |
| Trastuzumab-MCC-DM1 | SK-BR-3 (High HER2) | HER2 | Non-cleavable (MCC) | DM1 | Not specified | [10] |
| Trastuzumab-vc-MMAE | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Cleavable (vc) | MMAE | ~25-80 (High DAR) | [9] |
| Trastuzumab-MCC-DM1 | MDA-MB-361-DYT2 (Moderate HER2) | HER2 | Non-cleavable (MCC) | DM1 | Not specified | [10] |
| Trastuzumab-vc-MMAE | JIMT-1 (Low HER2) | HER2 | Cleavable (vc) | MMAE | Not specified | [11] |
| Trastuzumab-MCC-DM1 | JIMT-1 (Low HER2) | HER2 | Non-cleavable (MCC) | DM1 | Not specified | [11] |
| Anti-CD22-DM1-ADC (disulfide) | Human lymphoma xenograft | CD22 | Cleavable (disulfide) | DM1 | Induces tumor regression at 3 mg/kg | [12] |
| Sulfatase-linker-ADC | HER2+ cells | HER2 | Cleavable (sulfatase) | Not specified | IC50 = 61 and 111 pmol/L | [12] |
| Non-cleavable ADC | HER2+ cells | HER2 | Non-cleavable | Not specified | IC50 = 609 pmol/L | [12] |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring tumor volume over time.
| ADC Configuration | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-MCC-DM1 | JIMT-1 (breast) | 15 mg/kg, single dose | ~90% | [11] |
| Trastuzumab-vc-MMAE | JIMT-1 (breast) | 10 mg/kg, single dose | ~70% | [11] |
| C16 Site I-PEG6-C2-MMAD | BxPC3 xenograft | 10 mg/kg, single dose | High efficacy | [2] |
| C16 Site A-PEG6-C2-MMAD | BxPC3 xenograft | 10 mg/kg, single dose | Reduced efficacy | [2] |
| β-galactosidase-cleavable linker ADC | Xenograft mouse model | 1 mg/kg, single dose | 57-58% reduction in tumor volume | [12] |
| Kadcyla (T-DM1) | Xenograft mouse model | 1 mg/kg, single dose | Not statistically significant | [12] |
Plasma Stability
Plasma stability is a critical parameter that influences the therapeutic index of an ADC. Higher stability generally leads to reduced off-target toxicity.
| ADC Configuration | Linker Type | Stability Metric | Result | Reference |
| Trastuzumab-MCC-DM1 | Non-cleavable | % Intact ADC after 7 days in human plasma | ~80% | [11] |
| Trastuzumab-vc-MMAE | Cleavable | % Intact ADC after 7 days in human plasma | ~40% | [11] |
| Sulfatase-cleavable linker conjugate | Cleavable | Stability in mouse plasma | High stability (over 7 days) | [12] |
| Val-Ala and Val-Cit linker conjugates | Cleavable | Stability in mouse plasma | Hydrolyzed within 1 hour | [12] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[13][14][15]
Materials:
-
Target cancer cell line (e.g., SK-BR-3)
-
Complete cell culture medium
-
ADC constructs (with cleavable and non-cleavable linkers)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC constructs in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.[16]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[4][16]
-
Read the absorbance at 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a non-linear regression curve fit.
Bystander Effect Assay (Co-culture Method)
This assay quantifies the killing of antigen-negative cells by the payload released from antigen-positive cells treated with an ADC.[17][18][19]
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., NCI-N87)
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP-MCF7)
-
Complete cell culture medium
-
ADC constructs
-
96-well cell culture plates
-
Fluorescence microplate reader or imaging system
Procedure:
-
Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the ADC constructs in complete culture medium.
-
Add the ADC solutions to the co-culture wells. Include monoculture controls for both cell lines.
-
Incubate the plate for a predetermined period (e.g., 72-120 hours).
-
Measure the fluorescence intensity of the Ag- cells (e.g., GFP) to determine their viability.
-
Compare the viability of the Ag- cells in the co-culture with their viability in monoculture at the same ADC concentrations to quantify the bystander effect.
In Vivo Efficacy Study (Xenograft Mouse Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.[1]
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).
-
ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume (e.g., twice weekly) using calipers.
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis.
Visualizing Mechanisms and Workflows
Signaling Pathway of ADC Action
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. agilent.com [agilent.com]
- 18. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Disulfide vs. Thioether PEG Linkers in Mass Spec Analysis
A Comparative Guide for Researchers in Drug Development
In the realm of advanced therapeutics, particularly in the design of antibody-drug conjugates (ADCs) and other targeted drug delivery systems, the choice of linker is paramount to ensuring efficacy and safety. The linker, a critical component connecting the targeting moiety to the therapeutic payload, must remain stable in systemic circulation to prevent premature drug release, yet be labile enough to release the drug at the target site. This guide provides a comprehensive comparison of two common linker strategies: the reducible disulfide bond and the stable thioether linkage, with a focus on the mass spectrometric analysis of the Acid-PEG8-S-S-PEG8-acid conjugate and its thioether analogue.
This guide will delve into the experimental protocols for assessing stability, present comparative data, and offer insights into the interpretation of mass spectrometry results for researchers, scientists, and drug development professionals.
The Contenders: Disulfide vs. Thioether Linkers
The This compound conjugate represents a class of cleavable linkers. The disulfide bond is designed to be cleaved in the reducing environment of the intracellular space, where the concentration of glutathione is significantly higher than in the bloodstream. This targeted release mechanism is a key advantage. However, the inherent liability of the disulfide bond can also be a drawback, as it may be susceptible to premature reduction in circulation, leading to off-target toxicity and reduced therapeutic index.
As a more stable alternative, a thioether-based linker, such as a hypothetical Acid-PEG8-CH2-S-CH2-PEG8-acid , offers a non-cleavable option. The carbon-sulfur bond in a thioether is significantly more resistant to reduction and hydrolysis, providing greater stability in biological media. This enhanced stability can lead to a longer circulation half-life and a more predictable pharmacokinetic profile.
Head-to-Head Stability: A Mass Spectrometry Perspective
Mass spectrometry (MS) is an indispensable tool for evaluating the stability of these conjugates. By precisely measuring the mass-to-charge ratio of molecules, LC-MS can be used to monitor the degradation of the parent conjugate and identify its degradation products over time under various stress conditions.
Table 1: Comparative Stability of Disulfide vs. Thioether PEG Linkers in Human Serum
| Linker Type | Compound | Incubation Time (hours) | % Remaining Parent Compound | Key Degradation Products Observed by MS |
| Disulfide | This compound | 0 | 100% | - |
| 6 | 75% | Acid-PEG8-SH, Glutathionylated-PEG8-acid | ||
| 24 | 45% | Acid-PEG8-SH, Glutathionylated-PEG8-acid | ||
| 48 | 20% | Acid-PEG8-SH, Glutathionylated-PEG8-acid | ||
| Thioether | Acid-PEG8-CH2-S-CH2-PEG8-acid | 0 | 100% | - |
| 6 | >98% | Minimal to no degradation observed | ||
| 24 | >95% | Minimal to no degradation observed | ||
| 48 | >95% | Minimal to no degradation observed |
Note: The data presented in this table is illustrative and based on typical stability profiles for these linker types. Actual results may vary depending on the specific experimental conditions.
Table 2: Forced Degradation Studies of this compound
| Stress Condition | Incubation Time (hours) | % Remaining Parent Compound | Major Degradation Products Identified by MS |
| Acidic (pH 2.0, 40°C) | 24 | >95% | Minimal degradation |
| Basic (pH 12.0, 40°C) | 24 | ~85% | Disulfide scrambling products |
| Oxidative (0.1% H₂O₂, RT) | 4 | ~60% | Sulfoxide and sulfonic acid derivatives of the disulfide |
| Reducing (10 mM DTT, RT) | 1 | <5% | Acid-PEG8-SH |
Experimental Protocols
Protocol 1: Serum Stability Assay
This protocol outlines the procedure for evaluating the stability of the PEG conjugates in human serum.
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of this compound and the thioether analogue in DMSO.
-
Incubation: Dilute the stock solutions to a final concentration of 100 µM in pre-warmed (37°C) human serum.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48 hours), transfer an aliquot of the incubation mixture to a new tube.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the aliquot to precipitate serum proteins.
-
Centrifugation: Vortex the sample and centrifuge at 14,000 rpm for 10 minutes.
-
Sample Preparation for LC-MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in an appropriate solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis: Analyze the samples using a suitable LC-MS/MS method to quantify the remaining parent compound.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
MS Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification of the parent molecule.
-
Protocol 2: Forced Degradation Study
This protocol describes the conditions for subjecting the this compound conjugate to various stress conditions to identify potential degradation pathways.
-
Sample Preparation: Prepare a 1 mg/mL solution of the conjugate in a suitable solvent (e.g., water or a buffer appropriate for the stress condition).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the sample solution to achieve a final concentration of 0.1N HCl. Incubate at 40°C.
-
Basic Hydrolysis: Add 1N NaOH to the sample solution to achieve a final concentration of 0.1N NaOH. Incubate at 40°C.
-
Oxidation: Add 3% hydrogen peroxide to the sample solution to achieve a final concentration of 0.1%. Incubate at room temperature.
-
Reduction: Add a solution of dithiothreitol (DTT) to the sample to a final concentration of 10 mM. Incubate at room temperature.
-
-
Time Points and Quenching: At appropriate time points, withdraw an aliquot and quench the reaction if necessary (e.g., neutralize acid/base).
-
LC-MS Analysis: Analyze the stressed samples by LC-MS using a high-resolution mass spectrometer to identify and characterize the degradation products.
Visualizing the Workflow and Stability Relationship
The following diagrams illustrate the experimental workflow for stability testing and the logical relationship between linker structure and stability.
Conclusion
The choice between a disulfide and a thioether PEG linker is a critical decision in the design of drug conjugates and should be guided by the desired therapeutic outcome. Mass spectrometry is an essential analytical tool for quantitatively assessing the stability of these linkers.
The This compound conjugate offers the advantage of targeted, intracellular drug release due to the cleavable disulfide bond. However, this comes at the cost of potential instability in circulation. Forced degradation studies are crucial to understanding its degradation profile under various chemical stresses.
Conversely, a thioether-based PEG linker provides significantly enhanced stability, which can translate to a more favorable pharmacokinetic profile and reduced off-target effects. For applications where sustained circulation and stability are paramount, the thioether linker is the superior choice.
Ultimately, a thorough understanding of the stability of the chosen linker, rigorously assessed by mass spectrometry, is fundamental to the successful development of safe and effective targeted therapies. Researchers should carefully consider the trade-offs between cleavability and stability to select the optimal linker for their specific application.
A Comparative Analysis of Diselenide Versus Disulfide Linkers for Redox-Sensitive Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutic agents to specific cellular environments is a cornerstone of modern drug development. Redox-sensitive linkers, which cleave in response to the differential redox potentials between the extracellular and intracellular environments, are a critical component of sophisticated drug delivery systems like antibody-drug conjugates (ADCs). Among these, disulfide and diselenide linkers are two of the most prominent classes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of next-generation therapeutics.
Core Principles: The Redox Dichotomy
The basis for the utility of both disulfide and diselenide linkers lies in the significant difference in redox potential between the oxidizing extracellular environment and the reducing intracellular environment. The high concentration of glutathione (GSH) within the cytoplasm (millimolar range) compared to the bloodstream (micromolar range) is the primary driver for the cleavage of these linkers, leading to the release of a therapeutic payload specifically within target cells.
Physicochemical Properties: A Tale of Two Chalcogens
The fundamental differences between sulfur and selenium dictate the distinct characteristics of disulfide and diselenide linkers. Selenium's lower electronegativity and larger atomic radius compared to sulfur result in a diselenide bond that is longer and weaker than a disulfide bond.
| Property | Disulfide (S-S) | Diselenide (Se-Se) | References |
| Bond Energy | ~240-268 kJ/mol | ~172 kJ/mol | [1] |
| Reduction Potential (in Glutathione context) | -256 mV (for GSSG) | -407 mV (for GSeSeG) | |
| Cleavage by Glutathione (GSH) | Yes, concentration-dependent | Yes, concentration-dependent | [2] |
| Cleavage by Reactive Oxygen Species (ROS) | Generally stable | Susceptible to cleavage | [1] |
Redox Sensitivity: A Nuanced Comparison
While the lower bond energy of the diselenide linkage might suggest a greater susceptibility to cleavage, the redox potentials indicate that the diselenide bond in selenoglutathione is thermodynamically more stable towards reduction than the disulfide bond in glutathione. However, kinetic studies have shown that diselenide bonds can be more reactive. This apparent paradox can be explained by the lower activation energy for the reaction of diselenides with biological thiols.
Practically, this means that diselenide linkers can be engineered to be stable in the low GSH concentrations of the bloodstream while being rapidly cleaved in the high GSH environment of the tumor cell. Furthermore, the susceptibility of diselenide bonds to cleavage by reactive oxygen species (ROS), which are often elevated in the tumor microenvironment, provides an additional, orthogonal mechanism for payload release.
Experimental Data: In Vitro Performance
Glutathione-Mediated Cleavage
Studies have demonstrated the differential stability of disulfide and diselenide-linked conjugates in the presence of varying GSH concentrations. For instance, some research indicates that diselenide bonds are more stable than disulfide bonds at low GSH concentrations (e.g., 10 µM), representative of the extracellular environment.[3] Conversely, at tumor-relevant GSH concentrations (e.g., 10 mM), diselenide linkers can be efficiently cleaved, leading to timely drug release.[3]
Cytotoxicity Assays
The ultimate measure of a linker's efficacy is its ability to facilitate the targeted killing of cancer cells. In vitro cytotoxicity assays, such as the MTT assay, are used to determine the concentration of an ADC required to kill 50% of cells (IC50). Comparative studies have shown that ADCs with diselenide linkers can exhibit potent and specific cytotoxicity against target cells.
Signaling Pathways and Experimental Workflows
Glutathione-Mediated Linker Cleavage Pathway
Caption: Intracellular activation of redox-sensitive ADCs.
Experimental Workflow for ADC Cytotoxicity Assessment
Caption: A typical workflow for evaluating ADC efficacy in vitro.
Experimental Protocols
Protocol 1: In Vitro Drug Release Assay
This protocol outlines a general method to assess the redox-responsive release of a drug from nanoparticles.
Materials:
-
Drug-loaded nanoparticles with disulfide or diselenide linkers.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Dithiothreitol (DTT) or Glutathione (GSH) solution.
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
Shaking incubator at 37°C.
-
HPLC system for drug quantification.
Procedure:
-
Suspend a known concentration of the drug-loaded nanoparticles in PBS.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS (release medium) at 37°C with continuous stirring.
-
At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh PBS to maintain sink conditions.
-
To simulate the intracellular reducing environment, add a concentrated solution of DTT or GSH to the release medium to achieve a final concentration of 10 mM.
-
Continue to collect aliquots at specified intervals.
-
Quantify the concentration of the released drug in the collected aliquots using a validated HPLC method.
-
Plot the cumulative drug release as a function of time.
Protocol 2: MTT Cytotoxicity Assay for ADCs
This protocol provides a method to determine the in vitro cytotoxicity of an ADC.[3][4][5][6][7]
Materials:
-
Target cancer cell line and appropriate culture medium.
-
Antibody-Drug Conjugate (ADC).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Prepare serial dilutions of the ADC in the cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 48 to 144 hours.[4]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 1-4 hours.[4]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value.
Conclusion: Selecting the Optimal Linker
The choice between a disulfide and a diselenide linker is not straightforward and depends on the specific therapeutic application.
-
Disulfide linkers are well-established and have a proven track record in clinically approved ADCs. They offer good stability and predictable cleavage in the presence of intracellular GSH.
-
Diselenide linkers represent a newer, promising class of redox-sensitive linkers. Their unique properties, including a potentially wider therapeutic window due to differential stability at extra- and intracellular GSH concentrations, and their susceptibility to ROS-mediated cleavage, offer exciting new possibilities for drug delivery design. However, the in vivo stability and potential for off-target release of diselenide-linked payloads require further investigation.
Ultimately, the optimal linker choice will be dictated by the specific drug, target, and desired pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for the empirical determination of the most suitable linker for a given application.
References
- 1. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Plasma: A Comparative Guide to the Pharmacokinetic Profile of ADCs with PEGylated Disulfide Linkers
For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a delicate balance between potent efficacy and acceptable safety. A critical component in this equation is the linker that connects the antibody to the cytotoxic payload. This guide provides an objective comparison of the pharmacokinetic (PK) profile of ADCs featuring PEGylated disulfide linkers against other common linker technologies, supported by experimental data, detailed methodologies, and visual representations of key processes.
The linker's stability in systemic circulation and its ability to efficiently release the payload at the tumor site are paramount to a successful ADC. Disulfide linkers, which are cleaved in the reducing environment of tumor cells, offer a targeted release mechanism. The addition of polyethylene glycol (PEG) chains, or PEGylation, to these linkers further refines the ADC's properties, aiming to enhance its therapeutic window.
The Impact of PEGylation on Disulfide Linker Performance
PEGylation is a widely adopted strategy to improve the pharmaceutical properties of therapeutic molecules.[1] In the context of ADCs with disulfide linkers, PEGylation primarily aims to:
-
Enhance Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. PEG, being a hydrophilic polymer, increases the overall water solubility of the ADC, mitigating these issues.[2]
-
Prolong Circulation Half-Life: The increased hydrodynamic size of PEGylated ADCs reduces their renal clearance, leading to a longer half-life in the bloodstream. This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[1][2]
-
Reduce Immunogenicity: The PEG chain can act as a shield, potentially reducing the immunogenic response against the ADC.[1]
These modifications collectively contribute to an improved pharmacokinetic profile, characterized by lower clearance rates and a longer half-life, ultimately enhancing the drug's exposure to the tumor.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters from preclinical studies, offering a comparative view of ADCs with PEGylated disulfide linkers against other linker technologies. It is important to note that direct comparisons can be challenging due to variations in experimental models, antibodies, and payloads used across different studies.
Table 1: Comparison of ADCs with Hindered Disulfide Linkers vs. a Non-Cleavable Thioether Linker in Mice
| Linker Type | ADC Construct | Clearance (mL/day/kg) | Reference |
| Disulfide (least hindered) | Anti-HER2-SPDP-DM1 | Higher | [3] |
| Disulfide | Anti-HER2-SPP-DM1 | ↓ | [3] |
| Disulfide | Anti-HER2-SSNPP-DM3 | ↓↓ | [3] |
| Disulfide (most hindered) | Anti-HER2-SSNPP-DM4 | ↓↓↓ | [3] |
| Thioether (Non-cleavable) | Anti-HER2-MCC-DM1 | Similar to most hindered disulfide | [3] |
This study demonstrates that increasing the steric hindrance around the disulfide bond can decrease the clearance of the ADC, making its pharmacokinetic profile more similar to that of a stable, non-cleavable linker.[3]
Table 2: Impact of PEGylation on ADC Pharmacokinetics
| Linker Feature | ADC Construct | Half-life | Clearance | Reference |
| Non-PEGylated | Trastuzumab-vc-MMAE | - | - | [4] |
| PEGylated (HydraSpace™) | Trastuzumab-vc-MMAE | Longer | Lower | [5] |
This comparison suggests that the incorporation of a hydrophilic polar spacer like PEG can lead to a more favorable pharmacokinetic profile with a longer half-life and lower clearance.[5]
Experimental Protocols
The determination of an ADC's pharmacokinetic profile relies on robust and accurate bioanalytical methods. The following are detailed methodologies for key experiments cited in the evaluation of these complex molecules.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the general procedure for assessing the pharmacokinetics of an ADC in a murine model.
-
Animal Model: Utilize appropriate mouse models, such as immunodeficient mice bearing human tumor xenografts (e.g., NCI-N87).[4]
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse, typically via the tail vein.[6]
-
Serial Blood Collection: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 72, and 168 hours post-dose).[7]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.[6]
-
Bioanalysis: Quantify the concentrations of total antibody, conjugated antibody (ADC), and unconjugated (free) payload in the plasma samples using validated bioanalytical methods like ELISA and LC-MS/MS.[8]
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).[9]
Enzyme-Linked Immunosorbent Assay (ELISA) for Total and Conjugated Antibody Quantification
ELISA is a common ligand-binding assay used to quantify the concentration of the total antibody and the antibody-drug conjugate.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.
-
Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.
-
Sample and Standard Incubation: Add plasma samples and a standard curve of the ADC to the wells.
-
Detection Antibody Incubation:
-
For Total Antibody: Add a secondary antibody that recognizes the antibody portion of the ADC, conjugated to an enzyme (e.g., HRP).
-
For Conjugated Antibody (ADC): Add a secondary antibody that specifically recognizes the payload, conjugated to an enzyme.
-
-
Substrate Addition: Add a substrate that will be converted by the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measurement: Measure the signal intensity using a plate reader.
-
Quantification: Determine the concentration of the total antibody or ADC in the samples by comparing their signal to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free Payload Quantification
LC-MS/MS is a highly sensitive and specific method for quantifying the concentration of the small molecule payload that has been released from the antibody.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the intact ADC.
-
Supernatant Collection: Centrifuge the samples and collect the supernatant containing the free payload.
-
-
Chromatographic Separation: Inject the supernatant into a liquid chromatography system to separate the payload from other components in the sample.
-
Mass Spectrometric Detection: Introduce the separated payload into a tandem mass spectrometer.
-
Ionization: Ionize the payload molecules.
-
Mass Selection (MS1): Select the precursor ion corresponding to the payload's mass-to-charge ratio.
-
Fragmentation: Fragment the precursor ion.
-
Mass Selection (MS2): Select specific fragment ions for detection.
-
-
Quantification: Quantify the payload by comparing the detected signal of the fragment ions to a standard curve prepared with known concentrations of the payload.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships.
References
- 1. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Acid-PEG8-S-S-PEG8-acid: A Step-by-Step Guide
I. Understanding the Compound and Associated Hazards
Acid-PEG8-S-S-PEG8-acid is a polyethylene glycol (PEG) derivative containing two carboxylic acid groups and a central disulfide bond. While not classified as a highly hazardous substance, related compounds are known to cause skin and eye irritation, as well as respiratory tract irritation. Therefore, appropriate personal protective equipment (PPE) is paramount during handling and disposal.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. If aerosols or dusts are generated, a NIOSH-approved respirator may be necessary. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an authorized hazardous waste collection service. Adherence to local, state, and federal regulations is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container. The label should include the full chemical name and any known hazard warnings.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials used to handle or clean up the compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of as solid chemical waste.
2. Spill Management: In the event of a spill, the following procedures should be followed:
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.
-
Carefully sweep or wipe up the absorbed material and place it into a labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the immediate area and restrict access.
-
Alert your institution's environmental health and safety (EHS) office or emergency response team.
-
Prevent the spill from entering drains, sewers, or waterways.
-
3. Final Disposal:
-
Consult your institution's EHS office for specific procedures on hazardous waste pickup and disposal.
-
Waste should be disposed of by burial in a licensed landfill or by incineration in a licensed facility, in accordance with all applicable regulations[1].
-
Decontaminate empty containers before disposal or recycling.
III. Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[1]. |
| Skin Contact | Flush skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops[1]. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention. |
IV. Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult your institution's specific protocols.
References
Essential Safety and Operational Guide for Handling Acid-PEG8-S-S-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
The minimum required PPE when handling Acid-PEG8-S-S-PEG8-acid is detailed below. This is based on the potential hazards of similar compounds, which include skin, eye, and respiratory irritation.[1][2][3]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against potential splashes of the chemical, which may cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents direct skin contact, which can cause irritation.[3] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the risk of inhaling any aerosols or dust which may cause respiratory irritation.[1][2] |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing:
-
Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of this compound on a calibrated analytical balance within the fume hood. Avoid generating dust.
B. Dissolution and Use:
-
Solvent Addition: Add the appropriate solvent to the vessel containing the weighed compound. Common solvents for similar PEGylated compounds include DMSO and DMF.[4][5]
-
Dissolution: Gently swirl or stir the mixture to dissolve the solid. If necessary, use a sonicator or vortex mixer.
-
Transfer: Use appropriate laboratory glassware for transferring the solution.
III. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Identification: Classify this compound as hazardous chemical waste.[6]
-
Segregation: Do not mix this compound with other waste streams unless compatibility has been verified. Segregate from incompatible materials to prevent hazardous reactions.[6]
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal: Disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this chemical down the drain or in regular trash. [6]
IV. Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention.[7] |
| Inhalation | Remove to fresh air. If breathing is difficult, seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[2] |
| Spill | For minor spills, absorb with an inert material (e.g., sand, vermiculite), and place in a suitable, labeled container for waste disposal. For major spills, evacuate the area and contact your institution's EHS office.[1] |
Visual Workflow for Handling and Disposal
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
